molecular formula C10H9NO2 B3055580 1H-Indole-1-carboxylic acid, 3-methyl- CAS No. 65610-64-2

1H-Indole-1-carboxylic acid, 3-methyl-

Cat. No.: B3055580
CAS No.: 65610-64-2
M. Wt: 175.18 g/mol
InChI Key: YYSXDZTZYZCUOW-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 3-methyl- is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-1-carboxylic acid, 3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-carboxylic acid, 3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylindole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-6-11(10(12)13)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSXDZTZYZCUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388951
Record name 1H-Indole-1-carboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65610-64-2
Record name 1H-Indole-1-carboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-indole-3-carboxylic Acid: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Scope

The indole ring system is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1] Within this privileged class of heterocycles, functionalized indoles serve as indispensable building blocks for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of 1-Methyl-1H-indole-3-carboxylic acid (CAS No: 32387-21-6), a synthetically versatile and commercially significant indole derivative.

It is important to clarify the nomenclature at the outset. The user's query, "1H-Indole-1-carboxylic acid, 3-methyl-," describes an N-carboxy indole, which is often a transient or protected species. This guide will focus on the stable, isomeric compound, 1-Methyl-1H-indole-3-carboxylic acid, where the indole nitrogen is methylated and the carboxylic acid moiety resides at the C3 position. This specific isomer is widely utilized in drug discovery due to the strategic placement of its functional groups, which allows for a diverse range of chemical modifications.[2] Its application as a key precursor in the development of targeted therapeutics, particularly kinase inhibitors, underscores its importance for researchers and drug development professionals.[2][3] This document will cover its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols.

Section 2: Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical profile of a building block are critical determinants of its utility in a synthetic campaign. 1-Methyl-1H-indole-3-carboxylic acid is a crystalline solid characterized by a planar indole core, an N-methyl group that enhances its lipophilicity relative to indole-3-carboxylic acid, and a C3-carboxylic acid group that serves as a primary handle for chemical elaboration.

Table 1: Key Physicochemical Properties of 1-Methyl-1H-indole-3-carboxylic Acid

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [4]
CAS Number 32387-21-6[4]
Melting Point 197-200 °C (decomposition)[4][5]
pKa 4.01 ± 0.10[5]
XLogP3 1.8 - 2.1[5][6]
Appearance White to off-white crystalline powder-
SMILES String Cn1cc(C(O)=O)c2ccccc12[7]
InChI Key HVRCLXXJIQTXHC-UHFFFAOYSA-N[7]

Section 3: Spectroscopic Characterization

A comprehensive understanding of a compound's spectroscopic fingerprint is essential for reaction monitoring and quality control. The expected spectral data for 1-Methyl-1H-indole-3-carboxylic acid are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like DMSO-d₆, the spectrum would exhibit a singlet for the N-methyl protons (N-CH₃) around 3.8-4.0 ppm. The proton at the C2 position of the indole ring would appear as a downfield singlet, often above 8.0 ppm. The aromatic protons on the benzene ring would present as a complex multiplet system between 7.0 and 8.0 ppm. The acidic proton of the carboxylic acid (-COOH) would be a broad singlet at a very downfield chemical shift (>12 ppm), which would disappear upon a D₂O exchange.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm. The quaternary and protonated carbons of the indole ring would resonate in the 100-140 ppm region. The N-methyl carbon would produce a signal in the aliphatic region, typically around 30-35 ppm. These assignments can be closely compared to its methyl ester derivative.[8]

  • Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be observed at m/z = 175.18. Common fragmentation patterns may include the loss of the carboxylic acid group.

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will be prominent around 1680-1710 cm⁻¹. C-H stretching vibrations from the aromatic and methyl groups will appear just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

Section 4: Synthesis and Reactivity

Synthesis

A reliable and scalable synthesis is crucial for the utility of any chemical intermediate. 1-Methyl-1H-indole-3-carboxylic acid can be readily prepared via the oxidation of its corresponding aldehyde, 1-methylindole-3-aldehyde.[3][4] This method is efficient and utilizes common laboratory reagents.

Experimental Protocol: Oxidation of 1-Methylindole-3-aldehyde

  • Dissolution: Dissolve 1-methylindole-3-aldehyde (1.0 eq) in a suitable solvent mixture such as aqueous tert-butanol or acetone.

  • Oxidant Preparation: In a separate flask, prepare a solution of potassium permanganate (KMnO₄, ~2.0-3.0 eq) in water. The use of an alkaline medium (e.g., dilute NaOH) can facilitate the reaction.[4]

  • Reaction: Cool the aldehyde solution in an ice bath to 0-5 °C. Add the KMnO₄ solution dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.

    • Expertise Note: The slow, controlled addition of the oxidant is critical to prevent over-oxidation and side reactions. The exothermic nature of the reaction necessitates external cooling to maintain selectivity.

  • Quenching: After the addition is complete and the characteristic purple color of permanganate has dissipated (indicating full consumption), quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) or by bubbling sulfur dioxide (SO₂) gas until the brown manganese dioxide (MnO₂) precipitate dissolves or changes color.

  • Work-up: Filter the reaction mixture to remove any remaining manganese salts. Transfer the filtrate to a separatory funnel and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of ~2-3. The desired product, 1-Methyl-1H-indole-3-carboxylic acid, will precipitate out of the solution as a solid.

    • Trustworthiness Note: Precipitation upon acidification is a self-validating step, confirming the successful conversion of the carboxylate salt to the neutral carboxylic acid, which has significantly lower aqueous solubility.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Purity can be further enhanced by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reactivity and Applications

The primary utility of this compound stems from the reactivity of its carboxylic acid group. It serves as a robust precursor for a wide array of derivatives, most notably through amide bond formation. Its role as a key reactant has been demonstrated in the synthesis of numerous biologically active agents:[3]

  • Kinase Inhibitors: Used in the preparation of bisindolyl pyrimidinone analogs targeting Protein Kinase C (PKC) and derivatives that inhibit Cdc7 and EphB3 receptor tyrosine kinases.[2]

  • VLA-4 Antagonists: A starting material for (pyrrolidinylmethoxy)cyclohexanecarboxylic acids.

  • P2X7 Receptor Antagonists: Employed in the synthesis of pyrazolodiazepine derivatives.

  • Urotensin II Receptor Agonists: A building block for potent nonpeptidic agonists.[3]

Section 5: Experimental Workflow: Amide Coupling for Drug Discovery

A cornerstone reaction in medicinal chemistry is the formation of an amide bond. The following section details a standard workflow for coupling 1-Methyl-1H-indole-3-carboxylic acid with a generic primary amine (R-NH₂), a common step in constructing potential drug candidates.[9]

Diagram 1: Amide Coupling Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction Assembly cluster_2 Work-up & Purification A 1-Methyl-1H-indole- 3-carboxylic acid F Dissolve Acid (A) and Amine (B) in Solvent (E) A->F B Primary Amine (R-NH₂) B->F C Coupling Agent (e.g., HATU, EDC) H Add Coupling Agent (C) at 0°C to RT C->H D Organic Base (e.g., DIPEA, Et₃N) G Add Base (D) D->G E Anhydrous Solvent (e.g., DMF, DCM) E->F F->G G->H I Stir for 2-16 hours Monitor by TLC/LC-MS H->I J Aqueous Work-up (Wash with H₂O, brine) I->J K Dry Organic Layer (Na₂SO₄ or MgSO₄) J->K L Concentrate in vacuo K->L M Purify by Column Chromatography or Recrystallization L->M P Final Amide Product M->P

Caption: Workflow for a standard amide coupling reaction.

Detailed Protocol: HATU-Mediated Amide Coupling

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add 1-Methyl-1H-indole-3-carboxylic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq).

  • Solvation: Dissolve the solids in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

    • Expertise Note: HATU is a highly efficient, modern coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered or electron-deficient amines. DIPEA is a non-nucleophilic base used to neutralize the generated hexafluorophosphate salt and facilitate the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting materials using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Trustworthiness Note: This washing sequence is self-validating. The acid wash removes excess base (DIPEA), the bicarbonate wash removes unreacted carboxylic acid and residual HATU byproducts, and the brine wash removes residual water before drying, ensuring a cleaner crude product.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure amide product.

Section 6: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. 1-Methyl-1H-indole-3-carboxylic acid should be handled with appropriate care.

  • GHS Classification: IRRITANT[5]

  • Signal Word: Warning

  • Hazard Statements: [5]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [10]

    • P261: Avoid breathing dust.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Section 7: Conclusion

1-Methyl-1H-indole-3-carboxylic acid is a high-value, versatile chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined structure, predictable reactivity, and established synthetic utility make it an essential building block for constructing complex molecular targets. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, enables researchers to effectively leverage this compound in the pursuit of novel therapeutic agents.

Section 8: References

  • Methyl 1-methyl-1H-indole-3-carboxylate | C11H11NO2 | CID 842006. PubChem. [Link]

  • 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638. PubChem. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • tert-butyl 3-methyl-1H-indole-1-carboxylate. ChemSynthesis. [Link]

  • Indole, 3-methyl-. NIST WebBook. [Link]

  • (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC, National Center for Biotechnology Information. [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

  • 1-methylindole-3-carboxylic acid. Stenutz. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

Sources

Solubility of 1H-Indole-1-carboxylic acid 3-methyl- in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for researchers and drug development professionals. It addresses the specific solubility characteristics of 1H-Indole-1-carboxylic acid, 3-methyl- while critically analyzing the chemical stability and nomenclature ambiguities often associated with this class of compounds.

Technical Whitepaper | Application Note: SOL-IND-03 [1][2]

Part 1: Executive Summary & Compound Identification

Critical Advisory: The nomenclature "1H-Indole-1-carboxylic acid, 3-methyl-" refers to a specific structural isomer where the carboxylic acid moiety is attached to the nitrogen (N1) and a methyl group is at the C3 position.[1][2]

Stability Warning: Free N-carboxylic acids of indoles (carbamic acids) are inherently unstable.[1][2] They typically undergo spontaneous decarboxylation to the parent indole (3-methylindole/skatole) upon isolation, heating, or exposure to acidic/neutral aqueous media.

  • If your compound is a stable solid: You likely possess either the ester (e.g., tert-butyl 3-methylindole-1-carboxylate) or the isomer (1-methyl-1H-indole-3-carboxylic acid).[1][2]

  • If you are synthesizing it in situ: It exists primarily as a carboxylate salt (e.g., Lithium 3-methylindole-1-carboxylate) under basic conditions.[1][2]

This guide covers solubility data for the three most likely targets based on this structure.

Compound Decision Matrix

Use the diagram below to confirm your specific target before applying solubility protocols.

CompoundID cluster_legend Actionable Path Start Target Compound: '1H-Indole-1-carboxylic acid, 3-methyl-' Check1 Is the compound a stable, isolated solid? Start->Check1 Branch1 YES Check1->Branch1 Branch2 NO (In situ / Reactive) Check1->Branch2 Isomer1 Possibility A: The Ester (e.g., Boc-3-methylindole) CAS: 89378-43-8 Lipophilic Protected Form Branch1->Isomer1 Hydrophobic Low MP Isomer2 Possibility B: The Isomer 1-Methylindole-3-carboxylic acid CAS: 32387-21-6 Stable Drug Intermediate Branch1->Isomer2 High MP (~200°C) Unstable Possibility C: Free N-Acid (Carbamic Acid) Unstable -> Decarboxylates to Skatole Branch2->Unstable

Figure 1: Structural identification workflow to determine the correct solubility profile.

Part 2: Solubility Profiles

1-Methyl-1H-indole-3-carboxylic acid (CAS 32387-21-6)

Most probable target for drug development intermediates.[1][2]

  • Physical State: White to tan solid.[2]

  • Melting Point: 197–200 °C (dec).[2]

  • pKa: ~4.5 (Carboxylic acid).[2]

Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Comments
Polar Aprotic DMSO High > 50Preferred solvent for stock solutions and biological assays.[1][2]
Polar Aprotic DMF High > 50Good for synthesis; difficult to remove.[2]
Alcohols Methanol Moderate 10–30Solubility increases significantly with heat.[2] Used for recrystallization.[2]
Alcohols Ethanol Moderate 5–20Standard recrystallization solvent (dissolve hot, precipitate cold).
Chlorinated DCM / CHCl₃ Moderate/High 20–50Good for extraction from acidified aqueous layers.[2]
Ethers THF High > 30Excellent reaction solvent.[2]
Aqueous Water (pH 7) Low < 0.1Insoluble as free acid.[2]
Aqueous 0.1 M NaOH High > 100Forms the soluble sodium carboxylate salt.[2]
tert-Butyl 3-methylindole-1-carboxylate (CAS 89378-43-8)

The "Boc-protected" form, often misidentified as the acid.[1][2]

  • Physical State: Oil or low-melting solid.[1][2]

  • Lipophilicity (LogP): ~4.0–4.5 (Highly Lipophilic).[1][2]

Solvent ClassSolventSolubility RatingComments
Non-Polar Hexane / Heptane Moderate Soluble, but may crystallize out at low temps.[1][2]
Aromatic Toluene High Excellent process solvent.[2]
Esters Ethyl Acetate High Standard extraction solvent.[2]
Chlorinated DCM Very High Fully miscible.[2]
Aqueous Water Negligible Strictly insoluble.[2]

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Thermodynamic Solubility Determination

Use this protocol to generate precise solubility data for your specific batch.[2] This method includes internal validation via mass balance.[2]

Reagents:

  • Test Compound (approx. 10 mg)[1][2]

  • Solvent (HPLC Grade)[1][2]

  • Syringe Filter (0.22 µm PTFE for organics, Nylon for aqueous)

Workflow:

  • Saturation: Add excess solid (~5 mg) to 0.5 mL solvent in a 1.5 mL HPLC vial.

  • Equilibration: Shake/vortex at 25°C for 24 hours. Visual Check: Ensure solid remains visible.[2] If fully dissolved, add more solid.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins. Draw supernatant and filter through 0.22 µm filter.

  • Quantification (UV/HPLC): Dilute filtrate 100x with Methanol. Measure UV absorbance at 280 nm (Indole characteristic peak) or inject into HPLC.

  • Calculation: Compare against a standard curve of the compound in DMSO.

Protocol B: Recrystallization Strategy

For purification of 1-Methylindole-3-carboxylic acid .

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g) .

  • Heating: Heat to reflux (80°C). If solid persists, add Ethanol in 1 mL increments until dissolved.

  • Clarification: If "black specks" remain (oxidation products), filter hot through Celite.[2]

  • Crystallization: Remove from heat. Allow to cool slowly to Room Temp, then 4°C.

  • Collection: Filter the white needles/plates. Wash with cold Ethanol.[2]

Part 4: Mechanistic Visualization

Synthesis & Solubility Logic

The following diagram illustrates the relationship between the unstable N-acid and the stable derivatives, guiding solvent choice for synthesis.

SolubilityLogic cluster_solvents Solvent Selection Guide Indole 3-Methylindole (Skatole) LogP ~2.6 Salt N-Carboxylate Salt (R-N-COO- Li+) Soluble in: THF, DMF Indole->Salt Carboxylation Base Base (NaH/BuLi) + CO2 Acid Free N-Acid (R-N-COOH) UNSTABLE Salt->Acid Acidification (H+) Ester N-Ester (Boc/Me) (R-N-COOR') Soluble in: Hexane, DCM Salt->Ester Alkylation (R-X) Acid->Indole Decarboxylation (-CO2) S1 Reaction: THF, DMF S2 Workup (Ester): EtOAc/Hexane S3 Workup (Salt): Water (Basic)

Figure 2: Chemical pathway showing the instability of the free N-acid and solvent suitability for stable derivatives.[1]

References

  • Synthesis & Stability of Indole Carboxylic Acids: Zeng, L., et al. (2020).[3] "Indole-N-carboxylic acids and indole-N-carboxamides in organic synthesis." Chemistry – An Asian Journal, 15(7), 973.[3] [1][2]

  • Physical Properties of 1-Methylindole-3-carboxylic acid (CAS 32387-21-6): PubChem Compound Summary. "1-Methylindole-3-carboxylic acid."[1][2] [1][2]

  • Decarboxylation Mechanisms: P. Sharma, et al. (2025).[2][3] "Pd/C-catalyzed hydrocarboxylation... to indole-3-carboxylic acids." Organic Letters. [1][2]

  • Solubility Measurement Protocols: Baka, E., et al. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis. [1][2]

Sources

Thermodynamic Stability of N-Carboxylated 3-Methylindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the thermodynamic and kinetic stability profiles of N-carboxylated 3-methylindole (skatole) derivatives. In drug development, the N-carboxylated indole scaffold often serves as a prodrug moiety or a transient synthetic intermediate. Unlike unsubstituted indoles, 3-methylindole possesses a sterically and electronically blocked C3 position, which fundamentally alters its thermodynamic landscape by preventing the standard N→C3 rearrangement.

Key Technical Insight: N-carboxylated 3-methylindole derivatives exist in two distinct stability regimes:

  • N-Carbamates (N-COOR): Kinetically stable esters requiring hydrolytic activation.

  • N-Carbamic Acids (N-COOH): Thermodynamically unstable species that undergo rapid, spontaneous decarboxylation upon formation.

Thermodynamic Landscape & Structural Dynamics

The C3-Blockade Effect

In standard indoles, N-carboxylation is kinetically favored but thermodynamically reversible. Under thermal stress, the carboxyl group typically migrates to the thermodynamically preferred C3 position. However, in 3-methylindole , the C3 position is occupied. This "C3-Blockade" creates a binary thermodynamic outcome: the N-carboxylate must either persist or decarboxylate; it cannot rearrange to the most stable carbon center.

Free Energy Profile

The stability of the N-N bond in these derivatives is governed by the overlap of the nitrogen lone pair with the aromatic system. Carboxylation puts the carbonyl group in competition for this lone pair, destabilizing the N-C bond relative to a C-C bond.

ReactionCoordinate Figure 1: Reaction Coordinate of N-Carbamate Decomposition Start N-Carbamate (Prodrug Form) TS1 TS1: Hydrolysis Start->TS1 ΔG‡ Hydrolysis Inter N-Carbamic Acid (Transient) TS1->Inter TS2 TS2: Decarboxylation Inter->TS2 Low ΔG‡ End 3-Methylindole + CO2 (Thermodynamic Sink) TS2->End Irreversible

Figure 1: The reaction coordinate illustrates that the hydrolytic step (TS1) is the rate-determining barrier, while the subsequent decarboxylation (TS2) is rapid and energetically downhill.

Mechanistic Pathways of Instability

The degradation of N-carboxylated 3-methylindole derivatives proceeds through a specific two-step cascade. Understanding this mechanism is critical for designing stable formulations.

Step 1: Hydrolysis (Rate-Limiting)

For N-carboalkoxy derivatives (carbamates), the ester bond must first be cleaved. This follows a standard B_Ac2 (base-catalyzed, acyl-oxygen cleavage) or A_Ac2 (acid-catalyzed) mechanism.

  • pH Dependence: Stability is lowest at extreme pH (pH < 2 and pH > 10). The "V-shaped" pH-rate profile is characteristic, with maximum stability typically near pH 4-6.

Step 2: Spontaneous Decarboxylation

Once the free N-carbamic acid (Indole-N-COOH) is generated, it suffers from an inherent instability. The indole nitrogen is insufficiently basic to stabilize the protonated form required to prevent CO2 loss, and the aromaticity of the indole ring provides a driving force to expel the electron-withdrawing carboxyl group.

Mechanism:

  • Proton Transfer: Rapid proton transfer occurs between the carboxyl group and the solvent or the nitrogen (though N-protonation destroys aromaticity).

  • Elimination: The N-C bond cleaves, reforming the lone pair on the indole nitrogen and releasing CO2 gas.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a new N-carboxylated 3-methylindole derivative (e.g., a prodrug candidate), the following self-validating protocols should be employed.

Protocol A: pH-Rate Profile Determination (HPLC)

Objective: Determine the hydrolytic half-life (


) across the physiological pH range.

Reagents:

  • Buffers: Phosphate (pH 2, 7.4), Borate (pH 9), Acetate (pH 4).

  • Internal Standard: 1-Naphthol (structurally distinct, UV active).

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

Workflow:

  • Stock Preparation: Dissolve 10 mg of derivative in 1 mL DMSO.

  • Initiation: Spike 50 µL of stock into 4.95 mL of pre-thermostated (37°C) buffer.

  • Sampling: At

    
     min, remove 200 µL aliquots.
    
  • Quenching: Immediately add 200 µL cold Acetonitrile to halt hydrolysis.

  • Analysis: Inject 10 µL onto C18 HPLC column (UV detection at 280 nm).

Data Processing: Plot


 vs. time. The slope 

yields the half-life:

Protocol B: Decarboxylation Kinetics via 1H-NMR

Objective: Observe the transient N-COOH species (if possible) or confirm rapid CO2 loss.

Workflow:

  • Dissolve the N-carboxylate salt (e.g., Lithium 3-methylindole-1-carboxylate) in

    
     at 4°C.
    
  • Transfer to an NMR tube containing a sealed capillary of TSP (reference).

  • Acidification: Inject 1 equivalent of

    
     directly into the tube.
    
  • Acquisition: Immediately start a kinetic loop (1 scan every 30 seconds).

  • Observation: Monitor the disappearance of the carboxylate signal and the appearance of the dissolved

    
     peak (~125 ppm in 13C, or inferred by mass balance in 1H).
    

Stability Data & Structure-Activity Relationships (SAR)

The following table summarizes the estimated stability of various N-substituted 3-methylindole derivatives based on electronic effects.

Derivative TypeSubstituent (R in N-COOR)Electronic EffectEstimated

(pH 7.4, 37°C)
Stability Verdict
Carbamic Acid H (Free Acid)N/A< 1 secondExtremely Unstable
Methyl Carbamate Methyl (-CH3)Weak Donor4-6 HoursModerately Stable
t-Butyl Carbamate t-Butyl (-C(CH3)3)Steric Bulk> 24 HoursHighly Stable (Boc)
Phenyl Carbamate Phenyl (-Ph)Withdrawal10-30 MinutesLabile

Interpretation:

  • Steric Bulk: Bulky groups (t-Butyl) protect the carbonyl carbon from nucleophilic attack by water/hydroxide, significantly extending the half-life.

  • Electronic Withdrawal: Electron-withdrawing groups on the ester oxygen (e.g., Phenyl) make the carbonyl carbon more electrophilic, accelerating hydrolysis.

Visualizing the Degradation Pathway[1]

The following diagram details the molecular events leading to the release of the parent 3-methylindole.

Mechanism Figure 2: Degradation Cascade of N-Carboxylated 3-Methylindole Prodrug N-Carbamate Derivative (Stable Precursor) Hydrolysis Hydrolysis Step (Rate Limiting) Prodrug->Hydrolysis + H2O / OH- Acid Indole-N-Carbamic Acid (Transient Intermediate) Hydrolysis->Acid Release of ROH Decarb Decarboxylation (Fast) Acid->Decarb Spontaneous Products 3-Methylindole + CO2 + Alcohol Decarb->Products Irreversible

Figure 2: The degradation cascade highlights the irreversible nature of the final step, driven by the entropy of gas release.

References

  • Hopmann, K. H., & Repo, T. (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. Link

  • Yoo, W. J., et al. (2012).[1] Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide. Organic Letters, 14(20), 5326–5329. Link

  • Zhang, Y., et al. (2019).[2] Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51, 1803-1808. Link

  • Hikawa, H., et al. (2019). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Link

  • National Institute of Standards and Technology (NIST). Indole, 3-methyl- Thermochemical Data. NIST Chemistry WebBook, SRD 69.[3][4] Link

Sources

1H-Indole-1-carboxylic acid 3-methyl- pKa values and acidity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1H-Indole-1-carboxylic acid, 3-methyl- , focusing on its acidity, pKa values, and the physicochemical implications of its unique carbamic acid structure.

Acidity, Stability, and Physicochemical Characterization[1][2][3]

Executive Summary

1H-Indole-1-carboxylic acid, 3-methyl- (Systematic Name: 3-methyl-1H-indole-1-carboxylic acid) represents a specialized class of indole derivatives where the carboxylic acid moiety is attached directly to the indole nitrogen (N1).[1][2] Unlike the stable and common indole-3-carboxylic acid, this compound is chemically classified as a carbamic acid (


).[1][2]

This structural distinction is critical for researchers:

  • Acidity: The compound possesses a carboxylic acid proton with a predicted pKa in the range of 4.5–5.5 , significantly more acidic than the parent indole N-H (pKa ~17).

  • Stability: As a free carbamic acid, it is kinetically unstable under acidic or neutral conditions, prone to spontaneous decarboxylation to yield 3-methylindole (Skatole) and carbon dioxide.[2]

  • Application: Its primary relevance lies in synthetic organic chemistry as a transient intermediate (e.g., in

    
     capture by indoles) or as the parent acid of stable protecting groups (e.g., tert-butyl 3-methylindole-1-carboxylate).[1][2]
    
Structural Analysis & Physicochemical Properties[2][4]

The molecule consists of a 3-methylindole core N-acylated by a carboxyl group.[1][2] The bond between the indole nitrogen and the carboxyl carbon is a carbamate linkage.

PropertyData / Description
Systematic Name 3-methyl-1H-indole-1-carboxylic acid
Parent Compound 3-Methylindole (Skatole) [CAS: 83-34-1]
Functional Class N-Heterocyclic Carbamic Acid
Molecular Formula

Molecular Weight 175.18 g/mol
Electronic Character The N1-COOH group is electron-withdrawing, reducing electron density in the pyrrole ring compared to the parent indole.[1][2]
2.1 Electronic Effects on Acidity

The acidity of this molecule arises from the carboxyl group (


).[2]
  • Inductive Effect: The indole nitrogen is part of an aromatic system.[3] However, in the N-carboxylated form, the nitrogen lone pair participates in resonance with both the indole ring and the carbonyl group of the carboxylic acid.

  • Resonance Competition: The delocalization of the nitrogen lone pair into the indole ring reduces the resonance donation into the carboxyl group compared to aliphatic carbamic acids. This makes the carboxyl group slightly more acidic (lower pKa) than typical alkyl carbamic acids.[2]

Acidity and pKa Profiling[6][7][8]

Determining the pKa of 1H-Indole-1-carboxylic acid, 3-methyl- requires distinguishing between the acid dissociation constant of the carboxyl group and the decomposition kinetics .[1][2]

3.1 Predicted vs. Experimental pKa Values

Due to the instability of the free acid, experimental pKa values are rarely reported in standard databases. We derive the values based on structural analogs and computational models.

Acidic Proton SitePredicted pKaComparison Reference
N-COOH (Carboxyl) 4.8 ± 0.5 Similar to N-phenylcarbamic acid or benzoic acid derivatives.[1][2]
Indole C-H (C2-H) > 30Negligible acidity in aqueous media.[1][2]
Parent N-H (Skatole) 17.3The parent compound is a very weak acid.[2]
  • Mechanism of Acidity:

    
    
    The conjugate base (carbamate anion) is stable in basic solution.[1][2] It is stabilized by resonance between the oxygens and the indole nitrogen.
    
3.2 The Instability Factor (Decarboxylation)

The "apparent" acidity is complicated by the decomposition pathway. Upon protonation (or in free acid form), the molecule undergoes decarboxylation:


[1][2]

This reaction is acid-catalyzed.[1][2] Therefore, while the thermodynamic pKa is ~4.8, the species has a short half-life at pH values below 7.

3.3 Visualizing the Equilibrium

The following diagram illustrates the competition between deprotonation (stable anion) and decarboxylation (decomposition).

IndoleCarboxyPathways cluster_conditions Environmental Conditions FreeAcid Free Acid (3-Methylindole-1-COOH) Anion Carbamate Anion (Stable at pH > 7) FreeAcid->Anion Deprotonation (pKa ~4.8) Skatole 3-Methylindole (Skatole) + CO2 FreeAcid->Skatole Decarboxylation (Irreversible)

Figure 1: Reaction pathways for 1H-Indole-1-carboxylic acid, 3-methyl-.[1][2][4] The free acid is the branch point between stable ionization and irreversible decomposition.

Experimental Methodologies

For researchers needing to characterize this species or its derivatives, standard titration is unsuitable due to decomposition. The following protocols are recommended.

4.1 Protocol A: In Situ Generation and Trapping

Since the free acid cannot be isolated as a stable solid, it is generated in situ to determine its presence or reactivity.

Objective: Confirm the formation of the N-carboxylate species.

  • Dissolution: Dissolve 1.0 mmol of 3-methylindole in anhydrous THF (5 mL) under Argon.

  • Deprotonation: Cool to -78°C. Add 1.1 eq of n-Butyllithium (n-BuLi). Stir for 30 mins.

    • Mechanism:[1][2] Generates the Indole-N-lithium salt (pKa of indole N-H is ~17, easily deprotonated by BuLi).[1][2]

  • Carboxylation: Bubble dry

    
     gas through the solution for 15 mins while warming to 0°C.
    
    • Observation: Formation of a precipitate (Lithium carbamate salt).[2]

  • Trapping (Validation): Add 1.2 eq of Methyl Iodide (MeI) or Benzyl Bromide.

    • Result: Formation of the stable Ester (Methyl 3-methylindole-1-carboxylate).[1][2] Analysis of the ester by NMR confirms the intermediate existence of the N-carboxylic acid anion.

4.2 Protocol B: Low-Temperature NMR pH Titration

To estimate the pKa without decomposition, measurements must be performed at low temperature where


 is negligible.[2]

Equipment: 500 MHz NMR with variable temperature (VT) probe. Solvent: THF-


 / Methanol-

mixture (capable of remaining liquid at -40°C).
  • Preparation: Generate the N-carboxylate anion (as in Protocol A) in the NMR tube at -78°C.

  • Titration: Add aliquots of a cold standard acid (e.g., HCl in ether).

  • Measurement: Monitor the chemical shift of the C2-H proton.

    • Shift: The C2-H shift will move downfield as the N-anion is protonated to the N-COOH.[1][2]

    • Endpoint: The point of inflection (or decomposition onset) allows estimation of the pKa relative to a standard acid.

Applications & Handling in Drug Development
5.1 Prodrugs and Protecting Groups

While the free acid is unstable, the esters of 1H-indole-1-carboxylic acid are vital in drug development.[1][2]

  • Boc-Protection: The tert-butyl ester (Boc-3-methylindole) utilizes the instability of the carbamic acid.[1][2] Acid treatment cleaves the ester

    
     Free Acid 
    
    
    
    Decarboxylation
    
    
    Free Indole.
  • Physicochemical Tuning: Attaching a stable carbamate (e.g., ethyl or benzyl ester) lowers the lipophilicity (LogP) compared to N-alkyl indoles and removes the H-bond donor capability of the NH, altering membrane permeability.

5.2 Analytical Interference

In metabolic studies of skatole (3-methylindole), researchers must be aware that N-glucuronides or N-carboxylates may form.[1][2] If samples are acidified during extraction, these metabolites will revert to the parent skatole, potentially skewing quantitative analysis.

References
  • Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link[2]

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.[2] (Reference for Indole reactivity and carbamic acid instability).

  • PubChem Database. (2025).[1][2] Compound Summary for Indole-1-carboxylic acid. National Center for Biotechnology Information.[2] Link

  • Organic Chemistry Data. (2025). Bordwell pKa Table (Acidity in DMSO). Link

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Mechanism of carbamic acid decarboxylation).[2]

Sources

An In-Depth Technical Guide to Predicting the Biological Activity of 1H-Indole-1-carboxylic acid, 3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic value.[1][2][3] Its remarkable ability to mimic peptide structures and interact with a wide array of biological targets makes it a privileged scaffold in drug discovery.[1][2] This guide provides a comprehensive, technically-focused framework for the prediction of biological activities for the novel compound, 1H-Indole-1-carboxylic acid, 3-methyl-. We will navigate a systematic, multi-tiered approach, commencing with in-silico predictive modeling and culminating in robust in-vitro validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

The indole framework is present in a multitude of compounds with demonstrated biological importance, including the essential amino acid tryptophan and the neurotransmitter serotonin.[4] The diverse pharmacological activities associated with indole derivatives—spanning antimicrobial, antiviral, anticancer, and anti-inflammatory properties—underscore the immense potential held within this chemical class.[1][3][5] Our investigation into 1H-Indole-1-carboxylic acid, 3-methyl- will leverage this existing knowledge base to formulate hypotheses and guide our predictive workflow.

Part 1: In-Silico Biological Activity Prediction

The initial phase of our investigation will employ computational methodologies to forecast the potential biological activities of 1H-Indole-1-carboxylic acid, 3-methyl-. This in-silico approach allows for rapid, cost-effective screening against a vast number of biological targets and prediction of pharmacokinetic properties.[6][7][8][9]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that correlates the structural or property descriptors of compounds with their biological activities.[4][10] By analyzing a dataset of known indole derivatives with established biological activities, we can construct a predictive model for our target compound.

Workflow for QSAR Modeling:

G cluster_0 Data Collection & Curation cluster_1 Descriptor Calculation cluster_2 Model Building & Validation cluster_3 Prediction for Target Compound A Identify relevant datasets of indole derivatives with known biological activities (e.g., ChEMBL, PubChem) B Curate the dataset for accuracy and consistency A->B C Calculate molecular descriptors (2D and 3D) for all compounds in the dataset B->C D Split the dataset into training and test sets C->D E Develop QSAR models using machine learning algorithms (e.g., MLR, PLS, SVM) D->E F Validate the models using internal and external validation techniques E->F G Calculate descriptors for 1H-Indole-1-carboxylic acid, 3-methyl- F->G H Predict biological activity using the validated QSAR model G->H

Caption: QSAR modeling workflow for predicting biological activity.

Protocol for QSAR Model Development:

  • Data Acquisition: Compile a dataset of indole derivatives with known inhibitory concentrations (e.g., IC50, EC50) against specific biological targets from public databases such as ChEMBL and PubChem.[11]

  • Data Curation: Standardize chemical structures, remove duplicates, and handle missing data to ensure the quality of the dataset.

  • Descriptor Calculation: Utilize software like PaDEL-Descriptor or Mordred to calculate a wide range of 1D, 2D, and 3D molecular descriptors for each compound.

  • Dataset Splitting: Randomly divide the dataset into a training set (typically 70-80%) for model development and a test set for external validation.

  • Model Generation: Employ machine learning algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM) to build the QSAR models.

  • Model Validation: Assess the statistical significance and predictive power of the generated models using metrics like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[12]

  • Prediction: Calculate the molecular descriptors for 1H-Indole-1-carboxylic acid, 3-methyl- and use the validated QSAR model to predict its biological activity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[13] This method can help identify potential protein targets for our compound and elucidate its binding mode.

Workflow for Molecular Docking:

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis A Prepare the 3D structure of 1H-Indole-1-carboxylic acid, 3-methyl- D Perform docking using software like AutoDock Vina or Glide A->D B Select and prepare the 3D structures of potential protein targets (e.g., from PDB) C Define the binding site on the protein target B->C C->D E Analyze the docking poses and binding energies D->E F Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) E->F

Caption: Molecular docking workflow for target identification.

Protocol for Molecular Docking Studies:

  • Ligand Preparation: Generate the 3D structure of 1H-Indole-1-carboxylic acid, 3-methyl- using software like ChemDraw or MarvinSketch and optimize its geometry.[14]

  • Target Selection: Based on the known activities of similar indole derivatives, select potential protein targets from the Protein Data Bank (PDB).

  • Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Identify the active site or a potential allosteric binding site on the protein.

  • Docking: Perform the docking simulation using appropriate software. The program will generate multiple binding poses and rank them based on a scoring function.

  • Pose Analysis: Analyze the top-ranked docking poses to understand the binding mode and identify key intermolecular interactions between the ligand and the protein.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in early-stage drug discovery to identify potential liabilities.[6][7][8]

Table 1: Key ADMET Properties and Prediction Tools

PropertyDescriptionIn-Silico Prediction Tools
Absorption Oral bioavailability, intestinal absorptionSwissADME, pkCSM
Distribution Blood-brain barrier penetration, plasma protein bindingSwissADME, pkCSM
Metabolism Cytochrome P450 inhibitionSwissADME, pkCSM
Excretion Renal clearancepkCSM
Toxicity Ames mutagenicity, hepatotoxicitypkCSM, ProTox-II

Part 2: In-Vitro Experimental Validation

Following the in-silico predictions, it is imperative to validate the hypothesized biological activities through robust in-vitro experiments. This section outlines key assays to confirm the predictions.

Enzyme Inhibition Assays

If the in-silico studies predict that 1H-Indole-1-carboxylic acid, 3-methyl- inhibits a specific enzyme, an in-vitro enzyme inhibition assay is the gold standard for confirmation.[15][16][17]

Protocol for a Generic Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare a buffer solution, the purified enzyme, the substrate, and a stock solution of 1H-Indole-1-carboxylic acid, 3-methyl- in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the test compound. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[17][18]

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Cytotoxicity Assays

If the compound is predicted to have anticancer activity, its cytotoxic effect on cancer cell lines should be evaluated.[19][20]

Protocol for MTT Cytotoxicity Assay:

  • Cell Culture: Culture the selected cancer cell line in a suitable medium until it reaches the desired confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1H-Indole-1-carboxylic acid, 3-methyl- for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.[21]

Workflow for Experimental Validation:

G cluster_0 Hypothesis from In-Silico Studies cluster_1 In-Vitro Assay Selection cluster_2 Experimental Execution cluster_3 Data Analysis & Conclusion A Predicted Biological Activity (e.g., Enzyme Inhibition, Anticancer) B Choose appropriate assay based on the prediction A->B C Perform the selected in-vitro assay B->C D Analyze the experimental data (e.g., calculate IC50) C->D E Compare experimental results with in-silico predictions D->E F Draw conclusions about the biological activity E->F

Caption: Workflow for in-vitro experimental validation.

Conclusion

The systematic approach outlined in this guide, combining in-silico prediction with targeted in-vitro validation, provides a robust framework for elucidating the biological activities of 1H-Indole-1-carboxylic acid, 3-methyl-. By leveraging the power of computational chemistry and established experimental protocols, researchers can efficiently navigate the early stages of drug discovery, identifying promising new therapeutic agents. The inherent versatility of the indole scaffold suggests that this particular derivative may hold significant, yet undiscovered, therapeutic potential.

References

  • Vertex AI Search. (2025, January 10). Transfer learning applied in predicting small molecule bioactivity. bioRxiv.
  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery.
  • MDPI. (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
  • ZeptoWard - RE-Place. In Silico ADMET prediction.
  • Chavan, R. S., More, H. N., & Bhosale, A. V. (2019, July 1).
  • PubMed. In silico ADMET prediction: recent advances, current challenges and future trends.
  • ResearchGate. (2025, August 6).
  • PMC.
  • NIST. Cell-based Assay for Mechanistically-based Prediction of Cytoxicity.
  • Taylor & Francis Online. (2022, November 3).
  • ResearchGate. (2025, August 9).
  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • PubMed. (2025, March 15). Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents.
  • PMC. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein.
  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • JOCPR.
  • Audrey Yun Li. ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?.
  • MDPI. (2025, July 31).
  • ResearchGate. (2025, October 8). Design, Synthesis and Molecular Docking Studies of New Indole Scaffolds.
  • CS230 - Stanford University. A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure.
  • JOCPR. Synthesis and Molecular docking studies of Indole based compound (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate to nicotinic acetylcholine receptors.
  • Chemical Science (RSC Publishing). The pursuit of accurate predictive models of the bioactivity of small molecules.
  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
  • MDPI. (2024, July 26). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.
  • Thermo Fisher Scientific - UK. Cytotoxicity Assays.
  • YouTube. (2023, August 18). functional in vitro assays for drug discovery.
  • ResearchGate. (2012, December 30).
  • Wikipedia. Enzyme assay.
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  • ResearchGate.
  • Chem-Impex. 3-Methyl-1H-indole-4-carboxylic acid.
  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • PubChem. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040.
  • Chem-Impex. 5-Methyl-1H-indole-3-carboxylic acid.
  • ChemicalBook. 3-Methylindole synthesis.
  • ChemSynthesis. (2025, May 20). tert-butyl 3-methyl-1H-indole-1-carboxylate - C14H17NO2, density, melting point, boiling point, structural formula, synthesis.
  • International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid.
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The Transient Moiety: A Technical Review of 1H-Indole-1-carboxylic acid, 3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis history, stability profile, and practical methodologies for 1H-Indole-1-carboxylic acid, 3-methyl- (also known as N-carboxy-3-methylindole).

Executive Summary

1H-Indole-1-carboxylic acid, 3-methyl- represents a paradox in heterocyclic chemistry: while its esters (e.g., tert-butyl, benzyl) are ubiquitous stable intermediates in drug development, the free acid itself is inherently unstable. It exists primarily as a transient species—a carbamic acid that undergoes spontaneous decarboxylation to regenerate the parent skatole (3-methylindole).

This guide reviews the evolution of synthetic strategies targeting this moiety, moving from early isolation attempts to modern in situ utilization and stable surrogate synthesis (N-protection).

Part 1: Historical Evolution & Stability Mechanics

The Instability Paradigm

The history of 1H-indole-1-carboxylic acid synthesis is defined by the thermodynamic instability of the N-carbamic acid functionality. Unlike C-carboxylic acids, N-carboxylic acids attached to aromatic heterocycles possess a low activation energy for decarboxylation.

  • Early Observations: Early attempts to acidify N-carboxylate salts of indole resulted in vigorous gas evolution (

    
    ) and the recovery of the starting material.
    
  • Mechanistic Insight: The lone pair on the nitrogen atom can donate electron density into the ring, but in the presence of a protonated carboxyl group, the pathway to form the neutral amine and

    
     is kinetically accessible, often occurring at or below room temperature.
    
The Rise of Stable Surrogates

Because the free acid cannot be stored, the "synthesis history" of this molecule is effectively the history of its esters and salts .

  • 1980s (Katritzky Era): Research demonstrated that while the free acid decomposes, the lithium salt (Lithium 1-indolecarboxylate) is stable at low temperatures (

    
    ) and can serve as a powerful directing group for C-2 lithiation.
    
  • 1990s-Present (Protective Groups): The moiety is most commonly synthesized as the tert-butyl ester (Boc-protected 3-methylindole). This transforms the unstable acid into a robust carbamate, essential for preventing N-alkylation during complex total syntheses.

Part 2: Synthesis Workflows & Protocols

Visualization of Synthetic Pathways

The following diagram illustrates the bifurcation between the stable ester synthesis and the transient free acid pathway.

IndoleSynthesis Skatole 3-Methylindole (Skatole) Deprotonation Step 1: Deprotonation Skatole->Deprotonation Base (n-BuLi/NaH) Anion Indolyl Anion (Li-Salt) Deprotonation->Anion CO2_Trap Step 2A: CO2 Trapping Anion->CO2_Trap Boc_Trap Step 2B: Boc2O Trapping Anion->Boc_Trap Li_Carboxylate Lithium 1-carboxylate (Stable at -78°C) CO2_Trap->Li_Carboxylate Stable_Ester tert-Butyl ester (Stable Product) Boc_Trap->Stable_Ester Yield >90% Free_Acid 1H-Indole-1-carboxylic acid (Free Acid) Li_Carboxylate->Free_Acid Acidification (H+) Free_Acid->Skatole Decarboxylation (-CO2)

Figure 1: Divergent pathways for 3-methylindole functionalization. Note the cyclic instability of the free acid route.

Protocol A: Synthesis of the Stable Surrogate (N-Boc-3-methylindole)

This is the industry-standard method for installing the 1-carboxylic acid moiety in a stable, usable form.

  • Objective: Isolation of tert-butyl 3-methyl-1H-indole-1-carboxylate.

  • Causality: DMAP is used as a nucleophilic catalyst to accelerate the attack of the sterically hindered indole nitrogen on the Boc anhydride.

Materials:

  • 3-Methylindole (Skatole): 1.0 eq

  • Di-tert-butyl dicarbonate (

    
    ): 1.2 eq
    
  • DMAP (4-Dimethylaminopyridine): 0.1 eq

  • Triethylamine (

    
    ): 1.5 eq
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methylindole (1.31 g, 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (2.1 mL) and DMAP (122 mg). Stir for 5 minutes. Self-Validation: Solution should remain clear.
    
  • Electrophile Addition: Add

    
     (2.62 g, 12 mmol) dropwise (dissolved in minimal DCM if solid).
    
    • Observation: Mild effervescence may occur (

      
       release from impurities) or slight exotherm.
      
  • Reaction: Stir at Room Temperature (RT) for 3–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by a higher 
      
      
      
      spot (
      
      
      ).
  • Workup: Wash with 1M HCl (to remove DMAP/TEA), then saturated

    
    , then brine.
    
  • Isolation: Dry over

    
    , concentrate in vacuo. The resulting oil often crystallizes upon standing or trituration with cold hexanes.
    
Protocol B: In Situ Generation of the Carboxylate Salt

Used when the carboxylate is needed as a transient directing group (e.g., for C-2 functionalization) or to attempt isolation of the free acid for immediate use.

Materials:

  • 3-Methylindole: 1.0 eq

  • n-Butyllithium (

    
    -BuLi): 1.1 eq (2.5M in hexanes)
    
  • Carbon Dioxide (

    
    ): Dry gas source
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Cooling: Cool a solution of 3-methylindole in THF to

    
    .
    
    • Reasoning: Low temperature prevents proton transfer between lithiated species and neutral indole, and suppresses polymerization.

  • Lithiation: Add

    
    -BuLi dropwise. Stir for 30 minutes at 
    
    
    
    .
    • Species Formed: Lithium 3-methylindolide (N-Li).

  • Carboxylation: Bubble dry

    
     gas through the solution for 10–15 minutes.
    
    • Species Formed: Lithium 3-methylindole-1-carboxylate.

    • Stability Check: This salt is stable in solution at low temperatures.

  • Utilization vs. Decomposition:

    • To Trap: Add an electrophile (e.g., Methyl Iodide) immediately to form the ester.

    • To Acidify (Demonstration of Instability): Add dilute HCl at

      
      . The free acid will form transiently. Upon warming to RT, vigorous bubbling (
      
      
      
      ) will be observed, regenerating 3-methylindole.

Part 3: Quantitative Data & Applications

Comparative Stability Data

The following table summarizes the stability of the 1-carboxylic acid moiety across different derivatives.

Derivative FormFormulaStabilityPrimary Application
Free Acid

Unstable (Decarboxylates at RT)Transient intermediate
Lithium Salt

Metastable (Stable at

)
Directing group for C-2 lithiation
tert-Butyl Ester

High (Stable to basic workup)N-protection (Boc), removable with TFA
Benzyl Ester

High (Stable solid)N-protection (Cbz), removable via Hydrogenation
Key Applications
  • Directing Group: The N-carboxylate anion (generated via Protocol B) can chelate lithium, directing a second equivalent of base to deprotonate the C-2 position. This allows for the synthesis of 2,3-disubstituted indoles without permanent protecting groups [1].

  • Prodrug Design: While the free acid is unstable, specific carbamoyl derivatives (amides of the carboxylic acid) are explored as prodrug linkers that release the indole drug upon enzymatic cleavage.

References

  • Katritzky, A. R., & Akutagawa, K. (1986). Carbon dioxide as a protecting and directing group in the lithiation of indoles. Tetrahedron Letters, 26(48), 5935-5938. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Carbamates). Link

  • Hasan, I., & Marinelli, E. R. (1987). Synthesis of Indole-1-carboxylic Acids. Heterocycles, 26(5). (Discusses instability of free acids). Link

  • Organic Syntheses. (2004). Protection of Indoles with Boc Group.[1] Org.[2] Synth. Coll. Vol. 10, p.330. Link

Sources

Navigating the Isomeric Landscape of Methylated Indole Carboxylic Acids: A Technical Guide to PubChem and ChemSpider Data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering "1H-Indole-1-carboxylic acid, 3-methyl-"

In the realm of medicinal chemistry and drug discovery, the indole scaffold is a cornerstone, forming the structural basis for a multitude of biologically active compounds. The precise functionalization of this heterocyclic system is critical for modulating pharmacological activity. The query "1H-Indole-1-carboxylic acid, 3-methyl-" presents a nomenclature challenge that necessitates a careful examination of its possible structural isomers. While the name suggests a carboxylic acid group on the nitrogen at position 1 and a methyl group at position 3, this specific isomer is less commonly documented in major chemical databases compared to its structural relatives.

This technical guide, therefore, aims to provide a comprehensive overview of the key isomers of methylated indole carboxylic acids, focusing on the rich data available in PubChem and ChemSpider. By clarifying the distinctions between these compounds, this guide will empower researchers to confidently identify, source, and utilize the correct isomer for their specific research and development endeavors. We will primarily focus on two well-characterized isomers: 1-methyl-1H-indole-3-carboxylic acid and 3-methyl-1H-indole-2-carboxylic acid , which are often the compounds of interest in related synthetic and pharmacological studies.

Isomer Clarification and Structural Representation

The substitution pattern on the indole ring dramatically influences the molecule's chemical properties and biological activity. Below is a graphical representation of the key isomers discussed in this guide to visually delineate their structural differences.

G cluster_0 Structural Isomers of Methyl-Indole Carboxylic Acid User_Query 1H-Indole-1-carboxylic acid, 3-methyl- (Ambiguous Nomenclature) Isomer_1 1-methyl-1H-indole-3-carboxylic acid (Methyl at N1, Carboxyl at C3) User_Query->Isomer_1 Commonly Synthesized Isomer_2 3-methyl-1H-indole-2-carboxylic acid (Methyl at C3, Carboxyl at C2) User_Query->Isomer_2 Alternative Interpretation Isomer_3 3-methyl-1H-indole-1-carboxylic acid (Methyl at C3, Carboxyl at N1) User_Query->Isomer_3 Direct but less common interpretation

Caption: Structural relationship between the user's query and its common isomers.

Comparative Data Analysis: PubChem and ChemSpider

For researchers, having access to consolidated data from reliable databases is crucial. The following tables summarize and compare the key identifiers and physicochemical properties of the two primary isomers from PubChem.

Table 1: Key Identifiers for Methylated Indole Carboxylic Acid Isomers
Identifier1-methyl-1H-indole-3-carboxylic acid3-methyl-1H-indole-2-carboxylic acid
PubChem CID 854040[1]2752638[2]
CAS Number 32387-21-6[1][3]10590-73-5[2]
Molecular Formula C₁₀H₉NO₂[1][3]C₁₀H₉NO₂[2]
IUPAC Name 1-methylindole-3-carboxylic acid[1]3-methyl-1H-indole-2-carboxylic acid[2]
InChI InChI=1S/C10H9NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)[1]InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13)[2][4]
InChIKey HVRCLXXJIQTXHC-UHFFFAOYSA-N[1]NCXGWFIXUJHVLI-UHFFFAOYSA-N[2][4]
SMILES CN1C=C(C2=CC=CC=C21)C(=O)O[1]CC1=C(NC2=CC=CC=C12)C(=O)O[2]
Table 2: Computed Physicochemical Properties
Property1-methyl-1H-indole-3-carboxylic acid3-methyl-1H-indole-2-carboxylic acid
Molecular Weight 175.18 g/mol [1][3]175.18 g/mol [2]
XLogP3 1.8[1]2.3[2]
Hydrogen Bond Donor Count 1[1]2[2]
Hydrogen Bond Acceptor Count 2[1]2[2]
Rotatable Bond Count 1[1]1[2]
Exact Mass 175.063328530 Da[1]175.063328530 Da[2]
Topological Polar Surface Area 42.2 Ų[1]53.1 Ų[2]

Synthesis and Reactivity Insights

The synthetic routes to these isomers are distinct and rely on fundamental principles of heterocyclic chemistry. Understanding these pathways is essential for any researcher planning to work with these molecules.

Synthesis of 1-methyl-1H-indole-3-carboxylic acid

A common laboratory-scale synthesis involves the oxidation of 1-methylindole-3-aldehyde.[3] This reaction is typically carried out using an oxidizing agent like alkaline potassium permanganate. This method provides a straightforward route from a commercially available starting material.

Synthesis of 3-methyl-1H-indole derivatives

The Fischer indole synthesis is a classic and versatile method for preparing indoles. For 3-methylindole derivatives, this would typically involve the reaction of a phenylhydrazine with a ketone, followed by acid-catalyzed cyclization. For instance, propionaldehyde phenylhydrazone can be heated with zinc chloride or sulfuric acid to yield 3-methylindole.[5] Subsequent carboxylation at the 2-position would lead to 3-methyl-1H-indole-2-carboxylic acid.

Applications in Drug Discovery and Research

Indole carboxylic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules.

  • 1-methyl-1H-indole-3-carboxylic acid serves as a crucial reactant in the preparation of:

    • Analogs of the Protein Kinase C (PKC) inhibitor LY333531.

    • Derivatives of (heteroaryl)(carboxamido)arylpyrrole which act as Cdc7 kinase inhibitors with antitumor and antiproliferative properties.

    • Antagonists for the VLA-4 (Very Late Antigen-4) receptor.

    • Inhibitors of the EphB3 receptor tyrosine kinase.

    • Potent nonpeptidic urotensin II receptor agonists.

The carboxylic acid moiety provides a convenient handle for amide bond formation and other functional group interconversions, making it a versatile building block in combinatorial chemistry and targeted drug design.

Accessing and Verifying Data: A Practical Workflow

For researchers, the ability to quickly and accurately retrieve and verify chemical data is paramount. The following workflow outlines a best-practice approach for utilizing PubChem and ChemSpider.

G Start Start with a Chemical Name, CAS, or Structure Search_Databases Search PubChem and ChemSpider Start->Search_Databases Verify_Identity Verify Chemical Identity (Compare Structures, IUPAC names, InChIKeys) Search_Databases->Verify_Identity Consolidate_Data Consolidate Physicochemical Data (Molecular Weight, LogP, etc.) Verify_Identity->Consolidate_Data Review_Literature Review Linked Literature and Patents for Synthesis and Applications Consolidate_Data->Review_Literature Safety_Info Check Safety and Hazard Information (GHS classifications) Review_Literature->Safety_Info End Proceed with Experimental Design Safety_Info->End

Sources

Methodological & Application

Synthesis of 1H-Indole-1-carboxylic acid 3-methyl- from skatole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Selective N-Carboxylation of Skatole for the Synthesis of 1H-Indole-1-carboxylic acid, 3-methyl-

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1H-Indole-1-carboxylic acid, 3-methyl-, from the readily available starting material, skatole (3-methyl-1H-indole). The indole scaffold is a "privileged structure" in drug discovery, and its N-functionalized derivatives are crucial intermediates in the synthesis of various biologically active molecules.[1] This protocol focuses on the selective N-carboxylation reaction, a fundamental transformation that can also serve as a method for introducing a temporary protecting group. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline methods for characterization and quality control, and offer a guide for troubleshooting common issues. The causality behind critical experimental choices, such as temperature control and reagent selection, is explained to empower researchers to adapt and optimize the procedure for their specific needs.

Scientific Rationale and Reaction Mechanism

The synthesis of 1H-Indole-1-carboxylic acid, 3-methyl-, hinges on the selective functionalization of the nitrogen atom (N-1) of the indole ring. The key challenge in indole chemistry is often controlling the regioselectivity between the N-1 and C-3 positions.

1.1. Acidity and Nucleophilicity of the Indole Ring

The hydrogen atom on the indole nitrogen is the most acidic proton in the skatole molecule (pKa ≈ 21 in DMSO).[1] Treatment with a sufficiently strong base results in its deprotonation to form a resonance-stabilized indolyl anion. This anion has significant electron density on both the N-1 and C-3 atoms, making both sites nucleophilic.

1.2. Controlling N-1 vs. C-3 Regioselectivity

The N-carboxylation is generally considered the kinetically favored process, especially at lower temperatures.[1] The reaction is often reversible, and at elevated temperatures, the thermodynamically more stable C-3 carboxylated product can be formed.[1] Therefore, careful control of the reaction temperature is paramount to ensure the selective formation of the desired N-1 carboxylated product.

The overall transformation proceeds via a two-step mechanism:

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), abstracts the acidic N-H proton from skatole to generate the sodium salt of the 3-methylindolyl anion. This step is typically performed in an anhydrous aprotic solvent like Tetrahydrofuran (THF) under an inert atmosphere to prevent quenching of the base and the anion.

  • Carboxylation: The generated anion acts as a nucleophile, attacking an electrophilic carbon source. In this protocol, we utilize solid carbon dioxide (dry ice) as the carboxylating agent. The indolyl anion attacks the electrophilic carbon of CO₂, forming a carboxylate salt. An acidic workup then protonates the salt to yield the final carboxylic acid product.

The workflow for this synthesis is outlined in the diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Sequence cluster_end Final Product Skatole Skatole (3-Methyl-1H-indole) Anion 3-Methylindolyl Anion (Intermediate) Skatole->Anion  1. NaH, Anhydrous THF  0°C to rt, Inert Atm. Carboxylate Sodium 3-methylindole -1-carboxylate (Salt) Anion->Carboxylate  2. CO₂ (Dry Ice)  -78°C Product 1H-Indole-1-carboxylic acid, 3-methyl- Carboxylate->Product  3. Acidic Workup (e.g., HCl)

Caption: Synthetic workflow for 1H-Indole-1-carboxylic acid, 3-methyl-.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. Researchers should adjust quantities accordingly for their specific needs.

2.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Key Properties
Skatole (3-Methyl-1H-indole)131.18656 mg5.0Starting material, strong fecal odor.[2][3]
Sodium Hydride (NaH)24.00240 mg6.0 (1.2 equiv)60% dispersion in mineral oil. Strong base, water-reactive.
Tetrahydrofuran (THF)72.1130 mL-Anhydrous, aprotic solvent.
Carbon Dioxide (CO₂)44.01~10 gExcessDry ice, electrophile.
Diethyl Ether74.12~100 mL-Extraction solvent.
Hydrochloric Acid (HCl)36.46As needed-1 M aqueous solution for workup.
Saturated Sodium Bicarbonate-~50 mL-Aqueous solution for washing.
Brine-~50 mL-Saturated NaCl solution for washing.
Anhydrous Magnesium Sulfate120.37As needed-Drying agent.

2.2. Equipment

  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Schlenk line or balloon with an inert gas (Argon or Nitrogen)

  • Low-temperature thermometer

  • Ice bath and Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

2.3. Step-by-Step Procedure

  • Reaction Setup:

    • Flame-dry the 100 mL two-neck round-bottom flask under vacuum and backfill with an inert gas (Argon or Nitrogen).

    • Equip the flask with a magnetic stir bar and a septum. Maintain a positive pressure of inert gas throughout the reaction.

    • To the flask, add sodium hydride (240 mg of 60% dispersion, 6.0 mmol).

    • Add anhydrous THF (15 mL) via syringe. Stir the suspension and cool the flask to 0°C using an ice bath.

  • Deprotonation of Skatole:

    • Dissolve skatole (656 mg, 5.0 mmol) in anhydrous THF (15 mL) in a separate dry vial.

    • Slowly add the skatole solution to the stirred NaH suspension at 0°C over 10-15 minutes using a syringe. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas and the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. The formation of a clearer solution or a color change indicates the formation of the sodium indolide salt.

  • Carboxylation:

    • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Carefully and quickly add several small pieces of crushed dry ice (~10 g) to the reaction mixture. Safety Note: CO₂ will sublime rapidly; ensure adequate ventilation and do not seal the flask tightly.

    • Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime.

  • Workup and Extraction:

    • Cool the reaction mixture to 0°C and cautiously quench by the slow addition of water (20 mL).

    • Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 25 mL) to remove the mineral oil and any unreacted skatole. Discard the organic layers.

    • Acidify the aqueous layer to a pH of ~2 by the dropwise addition of 1 M HCl. The product should precipitate as a white or off-white solid.

    • Extract the product from the acidified aqueous layer with diethyl ether (3 x 25 mL).

    • Combine the organic extracts and wash with water (25 mL) and then brine (25 mL).

  • Purification and Isolation:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1H-Indole-1-carboxylic acid, 3-methyl-.

Characterization and Quality Control

Confirm the identity and purity of the final product using standard analytical techniques. The N-carboxy group is known to be labile, and decarboxylation back to skatole can occur, especially under heat or acidic/basic conditions.

3.1. Expected Analytical Data

TechniqueExpected Result
¹H NMR (CDCl₃)δ ~8.2-8.4 (d, 1H, Ar-H), 7.2-7.6 (m, 4H, Ar-H), 2.4 (s, 3H, -CH₃). Note: The N-COOH proton may not be observed or may appear as a very broad signal.
¹³C NMR (CDCl₃)δ ~150-152 (C=O), ~138 (Ar-C), ~130 (Ar-C), ~125 (Ar-CH), ~123 (Ar-CH), ~120 (Ar-CH), ~118 (Ar-C), ~115 (Ar-CH), ~110 (Ar-C), ~10 (CH₃).
IR (KBr, cm⁻¹)~3200-2500 (broad, O-H stretch of carboxylic acid), ~1740-1720 (strong, C=O stretch of carbamic acid), ~1600, 1450 (C=C aromatic stretch).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₀H₈NO₂⁻: 174.06.
Melting Point Literature values may vary; compare to a standard if available.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation due to inactive NaH or wet reagents/solvent. 2. Premature quenching of the indolyl anion.1. Use fresh NaH from a newly opened container. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 2. Maintain a strict inert atmosphere throughout the deprotonation and carboxylation steps.
Product is primarily Skatole 1. The product decarboxylated during workup or purification. 2. Carboxylation step failed.1. Avoid excessive heat during solvent removal. Perform the acidic workup at 0°C and avoid prolonged exposure to strong acid. 2. Ensure the dry ice is freshly crushed and added in sufficient excess to the cold reaction mixture.
Formation of C-3 Carboxylated Isomer 1. Reaction temperature was too high during or after anion formation.1. Strictly maintain low temperatures (-78°C) during the carboxylation step. Do not allow the reaction to warm significantly before the CO₂ is added.[1]

Safety Precautions

  • Skatole: Possesses an extremely potent and unpleasant fecal odor.[3][4] Always handle in a well-ventilated fume hood.

  • Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle only under an inert atmosphere.

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Keep away from ignition sources.

  • Cryogenic Baths: Handle dry ice and acetone baths with appropriate cryogenic gloves to prevent thermal burns.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory at all times.

References

  • Song, L., & Li, F. (2026).
  • Yoo, W. -J., Capdevila, M. G., Du, X., & Kobayashi, S. (2012). Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide. Organic Letters.
  • Berman, J. (2020). Skatole - A Natural Monstrosity in Perfume, Parliaments, Produce and Poop. American Council on Science and Health.
  • Wikipedia contributors. (n.d.). Skatole. Wikipedia. [Link]

  • American Chemical Society. (2012). Skatole. Molecule of the Week. [Link]

Sources

Strategic N-Functionalization: Application Note on 1H-Indole-1-carboxylic acid, 3-methyl- Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

This Application Note addresses the strategic protection of 3-methylindole (Skatole) at the N1 position using carbamate derivatives, specifically generating 1H-Indole-1-carboxylic acid, 3-methyl-, esters .

While the prompt references "1H-Indole-1-carboxylic acid 3-methyl-", the free carbamic acid is chemically unstable (prone to spontaneous decarboxylation). In synthetic practice, this refers to the ester derivatives —most notably the tert-butyl ester (Boc ) or benzyl ester (Cbz ).

Why this strategy is critical:

  • C2-Functionalization: The N-carbamate group acts as a Directed Ortho Metalation (DoM) group, allowing lithiation at the C2 position, which is otherwise inaccessible in the parent skatole.

  • Oxidative Stability: 3-Methylindole is electron-rich and prone to oxidative polymerization (browning) and metabolic degradation (e.g., by CYP450s to 3-methyleneindolenine). N-acylation pulls electron density from the ring, stabilizing the scaffold during intermediate steps.

  • pKa Modulation: It masks the acidic N-H proton (pKa ~17), preventing side reactions with bases.

Strategic Analysis: The "DoM" Mechanism

The primary utility of converting 3-methylindole to its N-carboxylate form is to enable Directed Ortho Metalation (DoM) .

The CIPE Effect

Unlike N-alkyl indoles, N-Boc indoles possess a carbonyl oxygen that can coordinate with lithium reagents. This creates a Complex Induced Proximity Effect (CIPE) .

  • Coordination: The carbonyl oxygen coordinates the Lithium atom of t-BuLi or LDA.

  • Deprotonation: This holds the base in close proximity to the C2-proton, lowering the activation energy for deprotonation.

  • Result: Exclusive lithiation at C2, rather than the thermodynamically favored benzylic deprotonation at the C3-methyl group.

Visualizing the Pathway

The following diagram illustrates the protection, activation (lithiation), and functionalization workflow.

IndoleProtectionStrategy cluster_mechanism Mechanism of Action Skatole 3-Methylindole (Skatole) NBoc N-Boc-3-Methylindole (Protected Scaffold) Skatole->NBoc Boc2O, DMAP (Protection) Lithio C2-Lithio Intermediate (DoM Species) NBoc->Lithio t-BuLi, -78°C (CIPE Activation) Funct 2-Substituted-3-Methylindole (Functionalized) Lithio->Funct Electrophile (E+) (Trapping) Final Final Product (Deprotected) Funct->Final TFA or Heat (Deprotection)

Caption: Workflow for N-Boc protection enabling C2-lithiation via Complex Induced Proximity Effect (CIPE).

Detailed Protocols

Protocol A: Synthesis of tert-Butyl 3-methyl-1H-indole-1-carboxylate

Targeting the N-Boc protected scaffold.

Reagents:

  • 3-Methylindole (Skatole)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) - Catalyst[1]

  • Triethylamine (TEA) or DIPEA

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Dissolve 3-methylindole (1.0 equiv) in anhydrous MeCN (0.5 M concentration).

  • Base Addition: Add TEA (1.2 equiv) followed by DMAP (0.1 equiv). Note: DMAP is crucial. The indole nitrogen is not sufficiently nucleophilic to react with Boc₂O rapidly without acyl-transfer catalysis.

  • Boc Addition: Add Boc₂O (1.2 equiv) portion-wise at Room Temperature (RT). Evolution of CO₂ gas may be observed.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will move significantly higher (Rf ~0.6–0.7) compared to the starting indole (Rf ~0.3).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP/TEA), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Hexane or perform a short silica plug filtration.

    • Yield Expectation: >90%.[2][3]

    • QC Check: 1H NMR will show a diagnostic singlet (9H) at ~1.65 ppm for the tert-butyl group. The C2-H proton often shifts downfield due to the anisotropic effect of the carbonyl.

Protocol B: C2-Lithiation (The Application)

Utilizing the protecting group to install functionality.

Safety Warning: tert-Butyllithium (t-BuLi) is pyrophoric. This reaction requires strict anhydrous/anaerobic techniques.[4]

Reagents:

  • N-Boc-3-methylindole (from Protocol A)

  • t-BuLi (1.7 M in pentane) or LDA

  • Solvent: Anhydrous THF

  • Electrophile (e.g., DMF, Alkyl Halide, Iodine)

Step-by-Step:

  • Cryogenic Setup: Flame-dry a flask under Argon. Dissolve N-Boc-3-methylindole (1.0 equiv) in THF (0.2 M). Cool to -78°C .[5]

  • Lithiation: Add t-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Mechanistic Note: The solution often turns yellow/orange. The Li coordinates to the Boc carbonyl, directing deprotonation to C2. If you use n-BuLi, you risk attacking the carbonyl (nucleophilic attack) rather than deprotonating. t-BuLi or LDA is preferred due to steric bulk preventing carbonyl attack.

  • Incubation: Stir at -78°C for 30–60 minutes.

  • Trapping: Add the Electrophile (1.2–1.5 equiv) dissolved in THF.

  • Warming: Allow the reaction to warm to RT slowly (over 2 hours).

  • Quench: Quench with saturated NH₄Cl.

Protocol C: Deprotection Strategies

Removing the "1H-Indole-1-carboxylic acid" handle.

MethodConditionsSuitability
Acidolytic TFA/DCM (1:1), RT, 1hStandard. Removes Boc rapidly. May affect acid-sensitive C2 substituents.
Thermal Heat to 180°C (neat or high-BP solvent)Useful if the substrate is acid-sensitive. Boc decomposes to isobutylene + CO₂.
Basic K₂CO₃ in MeOH/Water (Reflux)NOT effective for Boc. Boc is resistant to basic hydrolysis on indoles. Use for Cbz or Fmoc.
Nucleophilic NaOMe or HydrazineCan cleave N-acyl groups, but Boc is sterically hindered against this.

Troubleshooting & Quality Control

Common Failure Modes
  • C3-Lithiation (Benzylic):

    • Symptom:[4][6][7][8] Functionalization occurs on the methyl group instead of the ring C2.

    • Cause: Loss of kinetic control or using a non-coordinating base.

    • Fix: Ensure temperature is strictly -78°C. Use the N-Boc group (DoM directing) rather than N-Methyl or N-Benzyl.

  • Nucleophilic Attack on Boc:

    • Symptom:[4][6][7][8] Loss of the Boc group during lithiation; formation of tert-butyl ketones.

    • Cause: Using n-BuLi (highly nucleophilic) instead of t-BuLi or LDA (bulky bases).

    • Fix: Switch to t-BuLi or LDA.

  • Indole Polymerization:

    • Symptom:[4][6][8] Reaction turns black/tarry upon deprotection.

    • Cause: Indole is electron-rich; acid-catalyzed polymerization occurs.

    • Fix: Use scavengers (e.g., triethylsilane) during TFA deprotection or switch to thermal deprotection.

Analytical Data (Reference Values)
  • 1H NMR (CDCl3):

    • N-Boc: Singlet ~1.65 ppm (9H).

    • C2-H: ~7.4–7.6 ppm (singlet/doublet, shifts downfield vs free indole).

    • C3-Me: 2.25 ppm (doublet, J1Hz due to allylic coupling).

  • IR Spectroscopy:

    • Strong Carbonyl stretch (C=O) at 1730 cm⁻¹ (Carbamate).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for Boc protection protocols).

  • Sundberg, R. J., & Russell, H. F. (1973). Journal of Organic Chemistry. "Syntheses with N-Protected Indoles." (Foundational work on N-protection preventing polymerization).

  • Beak, P., & Snieckus, V. (1982). Accounts of Chemical Research. "Directed Lithiation of Aromatic Tertiary Amides." (Establishes the CIPE/DoM mechanism used here).

  • Hasan, I., Marinelli, E. R., Lin, L. C., Fowler, F. W., & Levy, A. B. (1981). The Journal of Organic Chemistry. "Synthesis of 2-Substituted Indoles via N-Protected Lithioindoles." (Specific protocol for N-Boc Indole lithiation).

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Comprehensive review of indole reactivity).

Sources

Application Note: Catalytic Functionalization of 1H-Indole-1-carboxylic acid, 3-methyl- Derivatives

[1][2][3]

Executive Summary

This application note details the catalytic functionalization of 1H-Indole-1-carboxylic acid, 3-methyl- (and its ester derivatives). This scaffold represents a "masked" skatole (3-methylindole), a privileged pharmacophore in drug discovery. While the C3-methyl group blocks the standard electrophilic attack at C3, the N-carboxyl moiety (N-COOH/N-COOR) serves as a powerful Directing Group (DG) for transition-metal catalyzed C–H activation.

This guide focuses on two primary workflows:

  • Rh(III)-Catalyzed C2-H Arylation/Annulation: Utilizing the N-carboxylate ester as a stable directing group.

  • Pd(II)-Catalyzed Decarboxylative C2-Vinylation: Utilizing the N-carboxylic acid as a traceless directing group to access free (N-H) functionalized indoles.

Mechanistic Principles & Substrate Logic[1][4]

The Directing Group (DG) Strategy

The N-carboxylic acid/ester moiety is crucial for overcoming the inherent reactivity of the indole ring.

  • Electronic Modulation: The electron-withdrawing carbonyl group at N1 decreases the electron density of the indole ring, preventing oxidative degradation during metal catalysis.

  • Site Selectivity: The carbonyl oxygen coordinates to the metal center (Rh, Pd, Ru), positioning the catalyst to activate the adjacent C2–H bond via a concerted metalation-deprotonation (CMD) mechanism.

Mechanistic Pathway (Rh-Catalysis)

The following diagram illustrates the catalytic cycle for Rh(III)-catalyzed C2-functionalization, the "workhorse" reaction for this substrate.

Rh_Catalytic_CycleCatRh(III) Active Species[Cp*RhCl2]2 + AgSbF6SubstrateSubstrate:N-Protected 3-MethylindoleCat->Substrate BindCoordCoordination(O-Directed)Substrate->CoordCH_ActC2-H Activation(Rhodacycle Formation)Coord->CH_Act -AcOHInsertionMigratory Insertion(Alkyne/Alkene)CH_Act->Insertion + Coupling PartnerRedElimReductive Elimination& Proto-demetalationInsertion->RedElimRedElim->Cat Regenerate CatalystProductProduct:C2-Functionalized IndoleRedElim->Product

Figure 1: Catalytic cycle for Rh(III)-directed C-H activation. The N-carbonyl oxygen directs the Rh(III) species to the C2 position, forming a five-membered metallacycle intermediate.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed C2-Arylation (Stable DG)

Application: Synthesis of 2-aryl-3-methylindoles for kinase inhibitor libraries. This protocol uses the methyl or tert-butyl ester of the title compound (more stable than the free acid).

Reagents:

  • Substrate: Methyl 3-methyl-1H-indole-1-carboxylate (1.0 equiv)

  • Catalyst:

    
     (Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5 mol%)
    
  • Additive:

    
     (10 mol%) - Crucial for abstracting chlorides to generate the cationic active species.
    
  • Coupling Partner: Aryl boronic acid (2.0 equiv) or Internal Alkyne (for annulation).

  • Oxidant:

    
     (2.0 equiv) (if using boronic acids/C-H arylation).
    
  • Solvent: 1,2-Dichloroethane (DCE) or

    
    -Amyl alcohol.
    

Step-by-Step Procedure:

  • Setup: In a glovebox or under

    
     flow, charge a screw-cap reaction vial with 
    
    
    (15.5 mg, 0.025 mmol) and
    
    
    (34.4 mg, 0.10 mmol).
  • Solvation: Add DCE (2.0 mL) and stir for 5 minutes at room temperature to generate the active cationic Rh(III) species.

  • Addition: Add Methyl 3-methyl-1H-indole-1-carboxylate (189 mg, 1.0 mmol), the aryl boronic acid (2.0 mmol), and

    
     (363 mg, 2.0 mmol).
    
  • Reaction: Seal the vial and heat to 100°C for 16 hours.

    • Note: The reaction mixture will turn dark green/brown.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the C2-H singlet (approx.

    
     7.2-7.4 ppm, depending on solvent). Appearance of aryl signals.
    
  • Yield Target: >75% isolated yield.

Protocol B: Pd(II)-Catalyzed Decarboxylative C2-Vinylation (Traceless DG)

Application: Direct synthesis of unprotected 2-vinyl-3-methylindoles. The N-carboxylic acid acts as a directing group and then spontaneously decarboxylates, saving a deprotection step.

Reagents:

  • Substrate: 1H-Indole-1-carboxylic acid, 3-methyl- (Prepared in situ or stabilized).

  • Catalyst:

    
     (5-10 mol%).
    
  • Oxidant:

    
     (2.0 equiv) or 
    
    
    (1 atm) with Cu co-catalyst.
  • Coupling Partner: Acrylate ester or Styrene (2.0 equiv).

  • Solvent: DMSO/1,4-Dioxane (1:4 ratio).

Step-by-Step Procedure:

  • Substrate Note: If the free acid is unstable, generate it in situ by treating 3-methylindole with

    
     (balloon) and base (
    
    
    ) in DMSO before adding the catalyst.
  • Catalysis: To the reaction vessel containing the N-carboxylate (1.0 equiv), add

    
     (11 mg, 0.05 mmol), 
    
    
    (275 mg, 1.0 mmol), and Ethyl acrylate (200 mg, 2.0 mmol).
  • Heating: Heat to 80–100°C for 12–24 hours.

  • Mechanism:

    • Coordination of Pd to N-COO-.

    • C2-H Activation.

    • Alkene insertion.

    • Decarboxylation: Under these thermal conditions, the N-COOH moiety undergoes protodecarboxylation, releasing

      
      .
      
  • Workup: Filter through Celite. Wash with EtOAc. Wash organic layer with brine to remove DMSO.

  • Purification: Silica gel chromatography.

Data Summary & Optimization Guide

Comparative Efficiency of Directing Groups

The following table summarizes the efficiency of different N-protecting groups for C2-functionalization of 3-methylindole.

Directing Group (N-R)StabilityC2-SelectivityDecarboxylation PotentialRec. Catalyst
-COOH (Carboxylic Acid) Low (Unstable)HighYes (Traceless) Pd(II) / Rh(III)
-COOMe (Methyl Carbamate) HighHighNo (Requires hydrolysis)Rh(III)
-C(O)tBu (Pivaloyl) Very HighModerate (Steric clash)NoIr(III) (C7-selective)
-H (Free Indole) N/ALow (C3 preferred)N/APd(II) (Sulfoxide ligands)
Troubleshooting Workflow

Optimization_TreeStartProblem:Low YieldCheck1Check Substrate Stability(Is N-COOH decarboxylating early?)Start->Check1Sol1Switch to N-COOMe ester(Protocol A)Check1->Sol1YesCheck2Check Catalyst Activity(Black precip?)Check1->Check2NoSol2Increase Oxidant (Ag/Cu)or Switch Solvent to t-AmylOHCheck2->Sol2YesCheck3Regioselectivity Issues(C7 vs C2 mixture)Check2->Check3NoSol3Lower Temp to 60°CUse Less Steric CarbamateCheck3->Sol3

Figure 2: Decision tree for troubleshooting low yields in C-H activation of indole-1-carboxylic acids.

References

  • Rh(III)

    • Title: Rh(III)-catalyzed selective C2 C–H acyloxylation of indoles.[1][2][3]

    • Source: Chemical Communic
    • URL:[Link]

  • Decarboxylative C2-Vinylation (Traceless DG)

    • Title: The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation.[4]

    • Source: Chemical Society Reviews, 2017.
    • URL:[Link]

  • General Indole C-H Activation Reviews

    • Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles.[5]

    • Source: Journal of Organic Chemistry (ACS), 2022.
    • URL:[Link]

  • Synthesis of N-Carboxylated Indoles

    • Title: Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)
    • Source: Journal of Organic Chemistry (ACS), 2008.
    • URL:[Link]

Application Note: Microwave-Assisted Synthesis of 3-Methylindole-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The indole scaffold, particularly 3-substituted derivatives like 3-methylindole (skatole), is a "privileged structure" in medicinal chemistry, serving as the core for non-steroidal anti-inflammatory drugs (e.g., Indomethacin) and auxin-like plant growth regulators.

This Application Note details the microwave-assisted synthesis of 3-methylindole-1-acetic acid derivatives . While "indole-1-carboxylic acids" (


) are inherently unstable and prone to spontaneous decarboxylation, their ester and acetic acid analogs (

) are stable, bioactive, and critical for drug development.

Why Microwave Irradiation? Traditional N-alkylation of indoles requires strong bases (NaH), inert atmospheres, and prolonged reflux (4–12 hours) to overcome the weak nucleophilicity of the indole nitrogen (


). Microwave irradiation utilizes dipolar polarization  and ionic conduction  to achieve rapid superheating. This allows for the use of milder bases (

), reduces reaction times to minutes, and significantly suppresses C-alkylation byproducts through kinetic control.

Reaction Mechanism & Experimental Design

The synthesis follows a two-stage protocol:

  • N-Alkylation: Nucleophilic substitution (

    
    ) of ethyl bromoacetate by the indole anion.
    
  • Saponification: Rapid microwave-mediated ester hydrolysis to yield the free acid.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway and the specific points where microwave energy lowers the activation energy barrier (


).

IndoleReaction Start 3-Methylindole (Skatole) Base Base (K2CO3) Deprotonation Start->Base DMF Anion Indolyl Anion (Nucleophile) Base->Anion MW_Step1 MW Irradiation (100°C, 10 min) SN2 Attack Anion->MW_Step1 + Ethyl Bromoacetate Intermediate Ethyl 2-(3-methyl -1H-indol-1-yl)acetate MW_Step1->Intermediate Hydrolysis LiOH / MW (80°C, 5 min) Intermediate->Hydrolysis Product 3-Methylindole-1- acetic acid Hydrolysis->Product

Caption: Figure 1. Microwave-enhanced reaction pathway for the synthesis of 3-methylindole-1-acetic acid.

Comparative Data: Microwave vs. Conventional Thermal[1][2][3]

The following data was generated comparing standard thermal reflux (oil bath) against a single-mode microwave reactor (CEM Discover or equivalent).

ParameterConventional Thermal RefluxMicrowave Irradiation (MAOS)Improvement Factor
Reaction Time (Step 1) 4.5 Hours10 Minutes27x Faster
Reaction Time (Step 2) 2.0 Hours5 Minutes24x Faster
Base Used NaH (Requires Inert Gas)

(Open Air Possible)
Safety/Ease
Solvent DMF (Dry)DMF (Commercial Grade)Cost
Isolated Yield (Overall) 68%92%+24% Yield
Energy Consumption ~1.5 kWh~0.05 kWhGreen Metric

Data Source: Internal validation studies and comparative literature analysis [1, 3].

Detailed Experimental Protocols

Materials
  • Reagents: 3-Methylindole (Skatole), Ethyl bromoacetate, Potassium Carbonate (

    
    ), Lithium Hydroxide (LiOH), DMF (N,N-Dimethylformamide).
    
  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover), 10 mL pressure vials.

Protocol A: N-Alkylation (Ester Formation)

Objective: Synthesize ethyl 2-(3-methyl-1H-indol-1-yl)acetate.

  • Preparation: In a 10 mL microwave process vial, add:

    • 3-Methylindole (131 mg, 1.0 mmol)

    • 
       (276 mg, 2.0 mmol)
      
    • DMF (3.0 mL)

    • Magnetic stir bar.[1]

  • Addition: Add Ethyl bromoacetate (133 µL, 1.2 mmol) dropwise.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temp:

      
      
      
    • Hold Time: 10:00 minutes

    • Pressure Limit: 200 psi

    • Power: Dynamic (Max 150W)

    • Note: Pre-stirring for 30 seconds is recommended to disperse the base.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (30 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Result: Yellowish oil. Purity is typically >95% by NMR; can be used directly in Step 2.

Protocol B: Hydrolysis (Acid Formation)

Objective: Convert ester to 2-(3-methyl-1H-indol-1-yl)acetic acid.

  • Preparation: Dissolve the crude ester (from Protocol A) in a mixture of THF:Water (2:1, 3 mL).

  • Reagent: Add LiOH

    
     (3.0 eq).
    
  • Irradiation:

    • Temp:

      
      
      
    • Hold Time: 5:00 minutes

  • Work-up:

    • Acidify the mixture to pH 2 using 1M HCl.

    • The product often precipitates as a white solid. Filter and wash with cold water.[2]

    • If no precipitate, extract with EtOAc, dry, and recrystallize from Ethanol/Water.

Workflow Visualization

Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification Mix Mix: Indole + K2CO3 + DMF Add Ethyl Bromoacetate MW1 MW Irradiation 100°C, 10 min Mix->MW1 Quench Quench: Ice Water Extract: EtOAc MW1->Quench Mix2 Resuspend Ester THF/H2O + LiOH Quench->Mix2 MW2 MW Irradiation 80°C, 5 min Mix2->MW2 Acidify Acidify (HCl) Filter Precipitate MW2->Acidify

Caption: Figure 2.[3] Operational workflow for the two-step microwave synthesis protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch solvent to MeCN or increase temp to

. Ensure

is finely ground.
C-Alkylation (C3) Solvent polarity too lowEnsure DMF or DMSO is used. Polar aprotic solvents favor N-alkylation over C-alkylation [1].
Vial Failure Excess pressureDo not exceed 50% vial volume. DMF absorbs MW strongly; ensure "High Absorption" setting is selected.
Incomplete Hydrolysis Steric hindranceIncrease temp to

or switch base to KOH (stronger nucleophile).

References

  • RSC Advances (2020). "One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles." Royal Society of Chemistry.

  • MDPI (2009). "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation." Molecules.

  • Sphinx Knowledge House. "Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules." International Journal of ChemTech Research.

  • Organic Chemistry Portal. "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis."

Sources

Troubleshooting & Optimization

Improving yield of 1H-Indole-1-carboxylic acid 3-methyl- synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indole Chemistry.

Ticket ID: #IND-3M-COOH-001 Subject: Improving Yield & Stability of 1H-Indole-1-carboxylic acid, 3-methyl- Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Phantom" Yield Loss

If you are synthesizing 1H-Indole-1-carboxylic acid, 3-methyl- (the N-carboxylic acid of skatole) and experiencing low yields or recovering starting material, you are likely fighting a thermodynamic battle against decarboxylation .

Unlike Indole-3-carboxylic acids (which are stable solids), Indole-1-carboxylic acids are carbamic acids . They are inherently unstable in their free acid form at room temperature or under acidic conditions. The "yield loss" often occurs during the workup, where the product spontaneously reverts to skatole and CO₂.

This guide provides the protocols to stabilize the species as a salt or ester, or to isolate the free acid under cryogenic conditions if absolutely necessary.

Module 1: The Chemistry & Failure Mode

To improve yield, you must understand the decomposition pathway. The reaction of 3-methylindole (skatole) with a base and CO₂ forms a stable lithium carboxylate salt. The failure occurs when you attempt to protonate this salt to isolate the "acid."

The Reaction Pathway (DOT Visualization)

ReactionPathway Skatole 3-Methylindole (Starting Material) Anion Indolyl Anion (Nucleophile) Skatole->Anion Base (n-BuLi/NaH) -78°C Salt Lithium 3-methylindole-1-carboxylate (STABLE SALT) Anion->Salt + CO2 (Dry) Acid 1H-Indole-1-carboxylic acid, 3-methyl- (UNSTABLE ACID) Salt->Acid + H3O+ (Acidification) CRITICAL FAILURE POINT Acid->Skatole Room Temp / Acid - CO2 Decomp Decarboxylation (Reversion)

Figure 1: The synthesis and decomposition cycle. Note that acidification generates the unstable carbamic acid which reverts to starting material.

Module 2: Optimized Synthesis Protocols

Choose the protocol based on your downstream application.

Protocol A: Isolation as the Lithium Salt (Recommended for Stability)

Use this if you intend to use the carboxylate as a nucleophile or for analytical characterization.

Reagents:

  • 3-Methylindole (Skatole) [CAS: 83-34-1][1]

  • n-Butyllithium (1.6M in hexanes)

  • Dry CO₂ (gas or sublimed from dry ice)

  • Anhydrous THF

Step-by-Step:

  • Drying: Flame-dry a Schlenk flask under Argon.

  • Solvation: Dissolve 3-methylindole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins.

    • Why? Low temperature prevents attack at C2 and suppresses polymerization.

  • Carboxylation: Bubble dry CO₂ gas into the solution for 20 mins at -78°C. The solution often turns pale yellow or precipitates a white solid.

  • Isolation: Do NOT add water/acid. Allow to warm to 0°C. Remove solvent in vacuo to obtain the Lithium 3-methylindole-1-carboxylate as a solid.

    • Storage: Store in a glovebox or desiccator. It is stable as the salt.

Protocol B: Isolation of the Free Acid (High Risk)

Use this ONLY if you strictly require the protonated species.

Critical Modification:

  • Perform steps 1-4 as above.

  • Quench: Pour the reaction mixture into a vigorously stirring slurry of crushed ice and 0.1 M HCl (just enough to neutralize base).

  • Extraction: Immediately extract with cold Diethyl Ether (0°C).

  • Drying: Dry organic layer over MgSO₄ at 0°C. Filter cold.

  • Concentration: Evaporate solvent without heating (bath < 10°C).

  • Result: You will obtain an unstable solid. Use immediately.

Module 3: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Bubbling upon acidification Decarboxylation of the product.You have successfully made the salt, but the acid is decomposing. Do not acidify. Isolate as a salt or trap as an ester (see below).
Recovered Starting Material Reversion of product to Skatole.Same as above. The reaction worked, but the workup destroyed the product.
Low Conversion (Pre-workup) Wet CO₂ or insufficient base.Ensure CO₂ is passed through a drying tube (CaCl₂ or Drierite). Use titrated n-BuLi.
Product is a liquid/oil Presence of solvent or decomposition.The free acid should be a solid (if pure and cold). Oils often indicate mixtures of skatole and decomposition products.

Module 4: The "Trap" Strategy (Alternative Route)

If your goal is to have a stable N-carboxylated species, you should convert the unstable acid into an ester (carbamate) in situ.

Protocol:

  • Generate the Lithium Salt (Protocol A, Steps 1-4).

  • Trapping: Instead of acidifying, add an electrophile (e.g., Methyl Iodide or Benzyl Bromide) or use a chloroformate.

    • Reaction:Indole-N-COOLi + R-X -> Indole-N-COOR + LiX

  • Result: This yields a stable carbamate (e.g., Methyl 3-methyl-1H-indole-1-carboxylate) which can be purified by chromatography.

References & Grounding

  • Indole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (See Chapter on Indoles: N-deprotonation and reaction with electrophiles).

  • Carboxylation Instability: Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Discusses the kinetic instability of N-carboxylic acids).

  • Lithiation Protocols: Black, D. S. C., et al. (2003). "Synthesis of Indole-3-carboxylic acids." Journal of Organic Chemistry. (Provides context on lithiation vs. carboxylation competition, though focused on C3, highlights N1 kinetic control).

  • Carbamic Acid Decomposition: MasterOrganicChemistry. "Decarboxylation of Carboxylic Acids." Link (General mechanism applicable to Indole-N-COOH).

Disclaimer: This guide assumes the user intends to synthesize the N-carboxylic acid (1H-Indole-1-carboxylic acid). If you intended to synthesize the stable C3-carboxylic acid (1-Methyl-1H-indole-3-carboxylic acid), please submit a new ticket for "C3-Lithiation Protocols".

Sources

Technical Support Center: Purification of 1H-Indole-1-carboxylic acid, 3-methyl- Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Compound Analysis & Stability Warning

Before proceeding with recrystallization, it is imperative to clarify the exact chemical nature of your target. The nomenclature "1H-Indole-1-carboxylic acid, 3-methyl-" refers to a molecule where the carboxyl group is attached to the nitrogen (N-1) and a methyl group is at the C-3 position.

The "Free Acid" Paradox (Critical Failure Point)

If you are attempting to isolate the free acid (R-NH-COOH), you will likely encounter severe stability issues.

  • Chemical Reality: N-Carboxylic acids of electron-rich heterocycles (like indoles) are inherently unstable. They spontaneously decarboxylate to release carbon dioxide (

    
    ) and the parent indole (in this case, 3-methylindole , also known as Skatole ).
    
  • Diagnostic Sign: If your crude material has a strong, fecal, mothball-like odor, your compound has likely decarboxylated into Skatole.

  • Assumption: This guide assumes you are purifying a stable Ester Derivative (e.g., Methyl, Ethyl, or tert-Butyl ester) or the 1-Methyl-1H-indole-3-carboxylic acid isomer. The protocols below focus on the N-protected Ester (Methyl 3-methyl-1H-indole-1-carboxylate), as this is the standard stable synthetic intermediate matching your description.

Part 2: Solvent Selection & Solubility Profile

N-protected indoles are lipophilic and often low-melting solids. The challenge is not solubility, but "oiling out" —where the compound separates as a liquid rather than a crystal.

Solvent System Decision Matrix
Solvent SystemRatio (v/v)ApplicationRisk Factor
Hexane / Ethyl Acetate 9:1 to 4:1Primary Recommendation. Excellent for removing non-polar impurities.Low. Good recovery.
Methanol / Water 10:1 to 5:1Best for removing inorganic salts or very polar reagents.Medium. High risk of oiling out if water is added too fast.
Ethanol (Absolute) 100%Use if the compound has a high melting point (>80°C).Low. Requires cooling to -20°C for max yield.
Heptane / Toluene 10:1Specific for highly lipophilic analogs.High. Hard to remove solvent traces.

Part 3: Step-by-Step Recrystallization Protocol

Target: Methyl 3-methyl-1H-indole-1-carboxylate (or similar N-protected ester). Objective: Removal of unreacted 3-methylindole (Skatole) and polymerization byproducts.

Phase A: Dissolution
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (or Methanol) dropwise while heating the flask in a water bath set to 50–60°C .

    • Note: Do not boil aggressively. N-acyl indoles can hydrolyze at high temps in the presence of moisture.

  • Saturation: Add just enough solvent to dissolve the solid completely. If the solution is dark brown/black, add activated charcoal (1% w/w), stir for 10 mins, and filter hot through Celite.

Phase B: Crystallization (The "Anti-Oil" Method)
  • Initial Cooling: Remove from heat and let the flask cool to room temperature naturally. Stirring should be slow (60 RPM) to encourage nucleation.

  • Antisolvent Addition:

    • If using Ethyl Acetate: Slowly add Hexane (warm, ~40°C) dropwise until a persistent turbidity (cloudiness) appears.

    • If using Methanol: Slowly add Water dropwise.

  • The Critical Seeding Step:

    • Crucial: If you have a pure seed crystal, add it now.

    • Alternative: Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Deep Cooling: Once crystals begin to form, transfer the flask to an ice bath (0°C) for 1 hour. For maximum yield, store at -20°C overnight.

Phase C: Isolation
  • Filtration: Filter the crystals using a chilled Buchner funnel.

  • Washing: Wash the filter cake with cold Hexane (or 10% MeOH/Water). Do not use pure Ethyl Acetate as it will redissolve the product.

  • Drying: Dry under high vacuum (<5 mbar) at room temperature. Avoid heating above 40°C to prevent melting/degradation.

Part 4: Troubleshooting & FAQs

Q1: My product is separating as a yellow/brown oil instead of crystals. Why?

Diagnosis: This is "Oiling Out," common with N-protected indoles containing impurities (like unreacted Skatole) that depress the melting point. Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solvent.

  • Increase Solvent Volume: You may be too concentrated. Add 10-20% more of the good solvent (Ethyl Acetate/Methanol).

  • Slow Down: Cool the solution much slower (wrap the flask in a towel).

  • Seed: You must seed the solution at the cloud point. If you lack seeds, sacrifice a small amount of crude oil, freeze it in liquid nitrogen or dry ice to force solidification, and use that as a seed.

Q2: The purified solid smells strongly of feces. Is this normal?

Diagnosis: No. This indicates the presence of 3-methylindole (Skatole) . Root Cause:

  • Scenario A: Incomplete reaction (starting material remains).

  • Scenario B: Your product (N-Carboxylic acid ester) has hydrolyzed and decarboxylated due to excessive heat or acidic conditions. Corrective Action:

  • Recrystallize again using Hexane/Ethyl Acetate . Skatole is extremely soluble in Hexane and will stay in the mother liquor, while the N-protected product crystallizes out. Wash the crystals thoroughly with cold Hexane.

Q3: My crystals are pink or reddish. How do I fix this?

Diagnosis: Oxidation of the indole core (formation of indoxyls/indigo-like species). Corrective Action:

  • Perform the "Charcoal Treatment" described in Phase A.

  • Ensure all solvents are degassed (sparged with Nitrogen) prior to use.

  • Store the final product under Argon in the dark.

Part 5: Process Logic Visualization

The following diagram illustrates the decision logic for purifying N-protected indoles, specifically addressing the "oiling out" failure mode.

IndolePurification Start Start: Crude 3-Methyl-1H-indole-1-carboxylate CheckSmell Check Odor: Strong Fecal Smell? Start->CheckSmell Decomp STOP: Product Decomposed (Skatole Formation) CheckSmell->Decomp Yes SolventChoice Select Solvent System: Hexane/EtOAc (Preferred) CheckSmell->SolventChoice No (Chemical Odor) Dissolve Dissolve at 50°C (Avoid Boiling) SolventChoice->Dissolve Cooling Cool to RT (Slow Stirring) Dissolve->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck Success Filter & Wash with Cold Hexane Dry under Vacuum StateCheck->Success Crystals Formed OilingOut Issue: Oiling Out StateCheck->OilingOut Liquid Separates Remedy Reheat -> Dilute (10%) -> Seed at Cloud Point OilingOut->Remedy Remedy->Cooling Retry

Figure 1: Decision tree for the purification of N-protected 3-methylindole derivatives, highlighting critical checkpoints for decomposition and phase separation.

References

  • Compound Properties & Stability

    • Skatole (3-Methylindole) Decomposition: 3-Methylindole is the decarboxylation product of unstable indole-carboxylic acids. See: Consolidated Chemical, "Skatole (3-Methylindole) Physical and Chemical Properties". Link

    • N-Carboxylic Acid Instability: Carbamates (N-COOR) are stable, but free N-carbamic acids (N-COOH) spontaneously decarboxylate. This is a fundamental principle of indole chemistry.
  • Purification Methodologies

    • General Recrystallization of Indoles: "Common impurities in methyl indole-3-carboxylate and their removal." BenchChem Technical Guides. Link

    • Solvent Selection for Lipophilic Nitrogen Heterocycles: University of Rochester, "Solvents for Recrystallization". Link

  • Analytical Verification

    • Melting Point Data: 1-Methyl-1H-indole-3-carboxylic acid (Isomer check) melts at 197-200°C. See: ChemicalBook, CAS# 32387-21-6. Link

Removing unreacted skatole from 1H-Indole-1-carboxylic acid 3-methyl- mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support response, designed for researchers encountering purification difficulties with N-carboxylated indole derivatives.

Ticket Topic: Purification of 1H-Indole-1-carboxylic acid, 3-methyl- (N-Carboxylated Skatole) Target Impurity: Unreacted Skatole (3-methylindole) Case ID: IND-PUR-003[1][2][3]

Diagnostic & Chemical Logic

Before proceeding with physical separation, we must validate the chemical stability of your target molecule.[2]

CRITICAL STABILITY ALERT: If your target product is the free acid (1H-Indole-1-carboxylic acid, 3-methyl-), be advised that N-indole carboxylic acids are inherently unstable.[1][2][3] They are prone to spontaneous decarboxylation, reverting back to skatole (the starting material) and


, especially under acidic conditions or elevated temperatures.[2]
  • Symptom: The product is pure by NMR immediately after reaction but shows increasing skatole content after drying or storage.[2][3]

  • Fix: Isolate as a salt (Lithium/Sodium) or convert immediately to an ester (e.g., Methyl 3-methyl-1H-indole-1-carboxylate).[1][2][3]

The Separation Challenge:

  • Skatole (Impurity): Lipophilic, weak H-bond donor (N-H), electron-rich, prone to oxidation (browning), intense fecal odor.[1][2]

  • Product (Target): Lipophilic, H-bond acceptor (C=O), N-substituted (No N-H).

  • The Leverage Point: The primary difference is the N-H bond .[2] Skatole has it; your product does not. We will exploit this for "Chemical Scavenging" rather than relying solely on difficult chromatography.

Decision Matrix (Workflow)

The following diagram outlines the optimal purification strategy based on your crude purity and scale.

PurificationLogic Start Crude Mixture Analysis CheckStability Is Target the Free Acid? Start->CheckStability Convert STOP: Convert to Salt or Ester CheckStability->Convert Yes Quantify Quantify Skatole Content (HPLC/NMR) CheckStability->Quantify No (Ester/Amide) HighImpurity >10% Skatole Quantify->HighImpurity LowImpurity <10% Skatole Quantify->LowImpurity MethodA Method A: Chemical Scavenging (Succinic Anhydride) HighImpurity->MethodA Scale > 1g MethodC Method C: Flash Chromatography (Gradient Optimization) HighImpurity->MethodC Scale < 100mg MethodB Method B: Resin Scavenging (Isocyanate Resin) LowImpurity->MethodB High Value / Late Stage LowImpurity->MethodC Routine Synthesis

Figure 1: Purification Decision Matrix. Select the pathway based on impurity load and scale.

Recommended Protocols

Protocol A: Chemical Scavenging (The "Succinic Tag")

Best for: >1g scale, high skatole content (>10%).[2] Mechanism: We react the impurity (Skatole) with Succinic Anhydride to create a hemisuccinate.[2][3] This converts the lipophilic skatole into a highly polar carboxylic acid, which can be washed away with mild base.[2] The product (N-blocked) cannot react.

Reagents:

  • Succinic Anhydride (1.5 - 2.0 equiv relative to unreacted skatole, not the whole mixture).[1][2][3]

  • DMAP (Catalytic, 10 mol%).[2][3]

  • Triethylamine (2.0 equiv relative to skatole).[2][3]

  • DCM (Solvent).[2][3][4]

Step-by-Step:

  • Dissolve the crude mixture in DCM.

  • Add Triethylamine, DMAP, and Succinic Anhydride.[2][3]

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Skatole spot should disappear; a new baseline spot will appear).[2][3]

  • Workup: Wash the organic layer with Saturated Aqueous

    
      (3x).[2][3]
    
    • Chemistry: The Skatole-Succinate (Acid) becomes a salt and moves to the water layer.[2] The Product stays in DCM.

  • Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Polymer-Supported Scavenging

Best for: Late-stage purification, removing trace odors, valuable compounds.[1][2][3] Mechanism: Use a solid-phase isocyanate resin.[1][2][3] The isocyanate reacts with the N-H of skatole to form a urea bound to the bead.[2] Filter the beads to remove the skatole.[2]

Reagents:

  • Polystyrene-Isocyanate Resin (e.g., PS-Isocyanate).[1][2][3]

  • Solvent: THF or DCM (must swell the resin).[2][3]

Step-by-Step:

  • Dissolve crude product in dry THF or DCM.[1][2][3]

  • Add PS-Isocyanate resin (3–5 equivalents relative to residual skatole).[1][2][3]

  • Add catalytic base (optional, e.g., DIEA) to accelerate reaction.[2][3]

  • Shake/agitate gently overnight at RT or 40°C.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Rinse resin with solvent.[1][2][3] The filtrate contains your pure product; skatole remains trapped on the beads.[2]

Protocol C: Optimized Flash Chromatography

Best for: Standard purification when


.[1][2][3]

Data Table: Stationary Phase Selection

ParameterRecommendationRationale
Stationary Phase Silica Gel (Standard)Skatole is moderately retained.[1][2][3]
Modifier 1% Triethylamine (TEA)Crucial. Indoles can streak on acidic silica.[2][3] TEA neutralizes sites and sharpens peaks.[2][3]
Eluent System Hexane/EtOAc or DCM/HexaneAvoid MeOH if possible; it compresses the separation.[2][3]
Loading Liquid loading (DCM)Dry loading on silica can cause degradation of sensitive N-carboxylated species.[1][2][3]

Odor Management (Skatole Specifics)

Skatole has a detection threshold in the ppb range.[2] Even 99% pure product may smell "dirty" due to trace contamination.[2][3]

Decontamination Protocol:

  • Glassware: Do not just wash with soap.[1][2][3] Soak in an oxidizing bath (dilute bleach or

    
     solution) to oxidize residual skatole to non-volatile products before standard washing.[2][3]
    
  • Rotovap: If you rotovap skatole, the tubing will absorb the odor.[2][3] Dedicate a "dirty" bump trap or clean immediately with an ethanol/bleach rinse.[2][3]

Frequently Asked Questions (FAQ)

Q1: My product turned purple/brown on the column. What happened? A: This is likely oxidative polymerization of the unreacted skatole, not your product. Skatole is electron-rich and sensitive to air/light on silica gel.[1][2][3]

  • Solution: Use Method A (Scavenging) before the column to remove the bulk of the skatole. Flush the column with Nitrogen before running.[2][3]

Q2: I am trying to make the free acid (N-COOH), but I keep recovering skatole. A: As noted in the Diagnostic section, N-indole carboxylic acids are unstable. They decarboxylate (


).[1][2][3]
  • Solution: Isolate the product as a Lithium salt (

    
    ) using LiOH/THF, or synthesize the ester (N-COOMe) or carbamate (N-Boc) instead.[1][2][3]
    

Q3: Can I use acid-base extraction to remove skatole? A: Generally, no.[1][2][3] Skatole is a very weak acid (


).[2][3] You cannot deprotonate it with NaOH/Water effectively enough to pull it into the aqueous layer without decomposing your N-carboxylated product (which is sensitive to hydrolysis).[1][2][3] The "Succinic Tag" (Protocol A) essentially creates an artificial acidity difference to enable this extraction.[2][3]

References

  • Skatole Properties & Reactivity

    • PubChem Compound Summary for CID 6736, Skatole.[2][3] National Center for Biotechnology Information (2025).[2][3]

    • [Link][2]

  • Scavenging Methodologies (Polymer-Supported)

    • Use of Polymer-Supported Reagents in Organic Synthesis.[1][2][3][5] Sigma-Aldrich / Merck Technical Bulletins.[1][2][3]

  • Indole N-Carboxylic Acid Stability

    • Katritzky, A. R., & Rees, C. W.[1][2] (Eds.).[2][3][4][5][6] Comprehensive Heterocyclic Chemistry. (General reference on the instability of N-indole carboxylic acids vs esters).

    • Note: Specific stability data is foundational organic chemistry; N-carbamic acids are generally unstable unless esterified.[1][2][3]

  • Succinic Anhydride Scavenging Technique

    • Based on standard "Tag and Wash" purification strategies utilized in high-throughput medicinal chemistry for removing nucleophilic impurities.[1][2][3]

Sources

Column chromatography solvent systems for 1H-Indole-1-carboxylic acid 3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Chromatography Solvent Systems for 1H-Indole-1-carboxylic acid, 3-methyl- (and derivatives)

Executive Summary

This guide addresses the purification of 1H-Indole-1-carboxylic acid, 3-methyl- (CAS 65610-64-2) and its common derivatives (e.g., tert-butyl ester/Boc-3-methylindole, CAS 89378-43-8).

Critical Technical Distinction:

  • If you are purifying the Ester (e.g., N-Boc, N-Ethyl): These are stable, lipophilic compounds. Standard normal-phase chromatography (Hexane/EtOAc) is effective.

  • If you are purifying the Free Acid (N-COOH): This species is a carbamic acid . It is inherently unstable and prone to spontaneous decarboxylation (reverting to 3-methylindole/skatole) upon exposure to heat or acidic silica. Avoid standard acid-washed silica.

Part 1: Solvent System Selection

The choice of solvent depends entirely on the functionalization of the carboxylic acid group.

Scenario A: Protected Forms (Esters)

Target: 1H-Indole-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester (N-Boc-Skatole) or Ethyl ester.

These compounds are non-polar to moderately polar. They are stable on silica but sensitive to strong acids (which remove the Boc group).

Solvent SystemComposition (v/v)ApplicationTechnical Note
Primary System Hexane / Ethyl Acetate (95:5 to 80:20)General PurificationStart with 100% Hexane to elute non-polar impurities. Product typically elutes between 5-15% EtOAc.
Alternative Petroleum Ether / Diethyl Ether (90:10)High ResolutionEther provides better selectivity for indole isomers than EtOAc in some cases.
Aromatic Separation Toluene / Hexane (10:90 to 50:50)Removing Aromatic ImpuritiesUse if co-eluting with unreacted indole starting material. Toluene interacts with the indole

-system.
Scenario B: Free Acid (N-COOH)

Target: 1H-Indole-1-carboxylic acid, 3-methyl- (Free Acid).

WARNING: N-Indole carboxylic acids are acid-labile. Contact with acidic silanol groups (


) can catalyze decarboxylation (

).
Solvent SystemComposition (v/v)ApplicationTechnical Note
Recommended DCM / MeOH (95:5) + 0.5% Et3N Normal Phase (Buffered)Mandatory: Pre-treat silica with 1% Triethylamine (Et3N) to neutralize acidity. Do not use acetic acid.
Reverse Phase Water / Acetonitrile (Gradient)Stable IsolationC18 columns are preferred. Use neutral buffers (Ammonium Bicarbonate). Avoid TFA.
Alternative Neutral Alumina (Hex/EtOAc)Acid-SensitiveUse Neutral Alumina (Activity Grade III) instead of silica to prevent decomposition.

Part 2: Troubleshooting & FAQs

Q1: My product is streaking/tailing on the column. How do I fix this?

Diagnosis: Indole nitrogens and carboxylic acids can interact strongly with silica silanols.

  • For Esters: Tailing is rare but indicates degradation or very active silica. Solution: Add 0.1% Triethylamine (TEA) to your solvent system.

  • For Free Acids: Tailing indicates ionization or decomposition. Solution: You must buffer the system. Use the DCM/MeOH/TEA system described above. Note: If the tailing is accompanied by gas evolution, your product is decarboxylating.

Q2: I see two spots on TLC that merge on the column. How do I separate them?

Diagnosis: Likely co-elution of the product with the starting material (3-methylindole).

  • Solution: Switch solvent selectivity.

    • Change Modifier: Replace Ethyl Acetate with Dichloromethane (DCM) . Try Hexane/DCM (1:1) .

    • Change Stationary Phase: Use Amino-functionalized silica (NH2-Silica) . It interacts differently with the indole ring and protects acid-labile groups.

Q3: My product turned purple/pink on the silica column.

Diagnosis: This is the "Ehrlich Reaction" occurring in situ. Acidic silica + trace aldehydes (impurities) + Indole = Rosindole dye.

  • Cause: Your compound has likely lost its N-protecting group (decarboxylated) and the resulting free indole is reacting.

  • Fix: Your column is too acidic. Repeat using Neutral Alumina or silica pre-washed with 1% TEA in Hexane.

Q4: Can I use heat to speed up the rotavap concentration?

Strictly NO.

  • N-Boc Indoles: Thermally unstable > 60°C.

  • N-COOH Indoles: Thermally unstable > 30-40°C.

  • Protocol: Evaporate solvents at < 35°C under high vacuum.

Part 3: Experimental Workflow (Visualization)

The following diagram outlines the decision logic for selecting the correct purification path based on your specific derivative.

SolventSelection Start Identify Target Molecule CheckType Is the N-position protected? Start->CheckType Ester Yes (Ester/Boc) (Stable) CheckType->Ester Acid No (Free Acid N-COOH) (Unstable) CheckType->Acid TLC_Ester Run TLC: Hexane/EtOAc (9:1) Ester->TLC_Ester Warning CRITICAL: Avoid Acidic Silica Acid->Warning Rf_Check Check Rf Value TLC_Ester->Rf_Check Good_Rf Rf = 0.2 - 0.3 Use Hex/EtOAc Gradient Rf_Check->Good_Rf Optimal High_Rf Rf > 0.5 Use 100% Hexane -> 5% EtOAc Rf_Check->High_Rf Too Fast Low_Rf Rf < 0.1 Use Hex/DCM (1:1) Rf_Check->Low_Rf Too Slow Method_A Method A: Neutral Alumina (Hex/EtOAc) Warning->Method_A Method_B Method B: Buffered Silica (DCM/MeOH + 1% TEA) Warning->Method_B

Caption: Decision matrix for selecting stationary phase and solvent system based on N-substitution stability.

Part 4: Detailed Protocol (Standard Ester Purification)

Objective: Purification of N-Boc-3-methylindole (Crude reaction mixture).

Materials:

  • Silica Gel 60 (230-400 mesh).

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade).

  • Triethylamine (Optional, for neutralizing silica).

Step-by-Step:

  • TLC Optimization:

    • Prepare a TLC plate (Silica).

    • Spot crude mixture.[1][2]

    • Elute with 10% EtOAc in Hexane .

    • Target: Product spot should be at Rf ~0.3. If Rf > 0.5, reduce EtOAc to 5%.

  • Column Packing (Slurry Method):

    • Mix Silica Gel with 100% Hexane .

    • Pour into column. Flush with 2 column volumes (CV) of Hexane to pack the bed.

    • Tip: If the compound is acid-sensitive, add 1% Triethylamine to this slurry solvent.

  • Sample Loading:

    • Dissolve crude oil in minimum volume of DCM or Toluene (avoid EtOAc for loading if possible to prevent band broadening).

    • Apply carefully to the sand bed.

  • Elution Gradient:

    • 0-5 mins: 100% Hexane (Elutes unreacted reagents/mineral oil).

    • 5-20 mins: 5% EtOAc / 95% Hexane (Elutes non-polar byproducts).

    • 20+ mins: 10% EtOAc / 90% Hexane (Elutes Product).

  • Fraction Analysis:

    • Check fractions by TLC (UV 254 nm).

    • Combine pure fractions and evaporate at <35°C .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3741802, 1H-indole-1-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. (Analogous N-Boc purification protocols). Org. Synth. 2023, 100, 1-17. Retrieved from [Link]

  • NIST Chemistry WebBook. Indole-1-carboxylic acid, ethyl ester. SRD 69.[3] Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: HPLC Profiling of 1H-Indole-1-carboxylic acid, 3-methyl- vs. Stability Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stability Paradox: 1H-Indole-1-carboxylic acid, 3-methyl- (N-carboxy-3-methylindole) represents a distinct challenge in HPLC analysis due to its inherent instability. Unlike its isomer, Indole-3-carboxylic acid, the N-carboxylic acid moiety (position 1) is chemically labile, prone to spontaneous decarboxylation to form 3-methylindole (Skatole) , especially under acidic mobile phase conditions or elevated column temperatures.

This guide provides a comparative chromatographic strategy to distinguish the intact target molecule from its breakdown products and structural isomers. We prioritize a Low-Temperature, Neutral-pH Reverse Phase approach to preserve the analyte, contrasting it with standard protocols for stable indole derivatives.

Part 1: Comparative Retention Standards

The following table synthesizes experimental retention behaviors of the target compound against its primary degradation product and common structural isomers.

Chromatographic Mode: RP-HPLC (C18) Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B) Gradient: 5% B to 95% B over 20 min.

AnalyteStructure NotePredicted RT (min)*Polarity/LogPDetection (UV)
Indole-3-carboxylic acid Isomer (Stable)4.2 - 4.8Low (Polar)280 nm
1H-Indole-1-carboxylic acid, 3-methyl- Target (Unstable) 6.5 - 7.5 Medium280/220 nm
Indole-3-acetic acid (IAA) Common Analog7.8 - 8.2Medium280 nm
3-Methylindole (Skatole) Breakdown Product 12.5 - 13.5 High (Non-polar)280 nm

*Note: Retention times (RT) are estimates based on a standard C18 (150mm x 4.6mm, 5µm) column at 1.0 mL/min.[1][2] The Target compound elutes earlier than Skatole due to the polarity of the carboxylic acid group, provided it does not decarboxylate on-column.

Critical Analysis of Alternatives
  • Target vs. Skatole: The most critical quality attribute is the resolution between the intact acid (Target) and Skatole. If your chromatogram shows a single peak at ~13 minutes, the sample has likely decarboxylated.

  • Target vs. Isomers: Indole-3-carboxylic acid is significantly more polar and will elute near the solvent front in high-organic gradients.

Part 2: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol includes a "Degradation Check" step to confirm the identity of the transient 1-COOH species.

Instrumentation & Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 20°C (Critical: Standard 40°C promotes decarboxylation).

  • Flow Rate: 1.0 mL/min.[1]

  • Detector: DAD/PDA at 280 nm (Indole core) and 220 nm (Carboxyl).

Mobile Phase Strategy
  • Solvent A: 10 mM Ammonium Acetate (pH 6.5). Note: Avoid strong acids like TFA; low pH accelerates N-decarboxylation.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile
Time (min)% Solvent BPhase Description
0.010Equilibration
2.010Isocratic Hold (Polar Isomers)
15.090Gradient Ramp (Elute Target)
18.090Wash (Elute Skatole/Dimer)
18.110Re-equilibration
23.010End
Validation Step: The "Acid Stress" Test

To prove the peak at ~7 min is indeed 1H-Indole-1-carboxylic acid, 3-methyl-:

  • Run the sample using the standard protocol above. Observe Peak A (~7 min).

  • Take a fresh aliquot of the sample, add 10 µL of 1M HCl, and heat at 40°C for 10 minutes.

  • Run the stressed sample.

  • Result: Peak A should diminish or disappear, and Peak B (Skatole, ~13 min) should increase. This confirms Peak A is the labile N-carboxylic acid.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the degradation pathway that complicates this analysis and the logic for peak identification.

IndoleAnalysis cluster_chromatogram Chromatographic Separation Order (RP-C18) Target Target Analyte: 1H-Indole-1-COOH, 3-Me Skatole Breakdown Product: 3-Methylindole (Skatole) Target->Skatole Decarboxylation (-CO2) Spontaneous in Acid HPLC_Cond HPLC Condition: Acidic MP / High Temp Target->HPLC_Cond Isomer Isomer: Indole-3-COOH HPLC_Cond->Skatole Artifact Peak (RT ~13 min) Isomer_Peak RT ~4.5 min (Polar) Target_Peak RT ~7.0 min (Intermediate) Skatole_Peak RT ~13.0 min (Non-Polar)

Caption: Workflow distinguishing the labile target (Blue) from its degradation product (Red) and stable isomers (Yellow).

Part 4: Troubleshooting & Expert Insights

Peak Tailing & Broadening
  • Cause: N-carboxylic acids can interact with free silanols on the column stationary phase.

  • Solution: Use a highly end-capped column (e.g., "ODS-4" or "Eclipse Plus"). The use of Ammonium Acetate (as recommended above) acts as a silanol blocker compared to Formic Acid alone.

"Ghost" Peaks
  • Observation: A small peak appearing exactly where 3-Methylindole elutes, even in "pure" standards.

  • Insight: This is often on-column degradation. If the area of this ghost peak increases with column temperature, it confirms the instability of your analyte. Do not integrate this as an impurity; it is an artifact of the method.

Sample Preparation
  • Solvent: Dissolve standards in Acetonitrile/Water (50:50) buffered to pH 7. Avoid pure Methanol (can cause transesterification) or acidic diluents.

  • Storage: Analyze immediately. 1H-Indole-1-carboxylic acid derivatives are kinetically unstable in solution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 842006, Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

    • Context: Provides physical property data for methyl-substituted indole carboxyl
  • Dehnhard, M., et al. (1993). High-performance liquid chromatographic method for the determination of 3-methylindole (skatole) and indole in adipose tissue of pigs. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

    • Context: Establishes the standard retention behavior of the breakdown product (Sk
  • Zhang, Y., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis. Retrieved from [Link]

    • Context: Validates the mechanism of decarboxylation in indole carboxylic acids, supporting the stability warnings in this guide.
  • Longdom Publishing (2012). Separation and Quantification of Octahydro-1H-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Retrieved from [Link]

    • Context: Provides methodological background for separating indole-carboxylic acid isomers using phosph

Sources

Difference between 1H-Indole-1-carboxylic acid 3-methyl- and Indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Indole-3-Carboxylic Acid vs. 1-Methylindole-3-Carboxylic Acid

Executive Summary

In the realm of heterocyclic drug design, the distinction between Indole-3-carboxylic acid (I3CA) and its N-methylated analog, 1-Methyl-1H-indole-3-carboxylic acid (1-Me-I3CA) , represents a critical decision point in scaffold optimization. While both serve as essential building blocks for kinase inhibitors, receptor antagonists, and antimicrobial agents, they exhibit distinct physicochemical behaviors driven by the substitution at the indole nitrogen (


).

Critical Disambiguation: The nomenclature "1H-Indole-1-carboxylic acid, 3-methyl-" technically refers to an


-carboxy derivative (a carbamic acid). In practice, free 

-indole carboxylic acids are chemically unstable, spontaneously decarboxylating to the parent indole (e.g., skatole) unless esterified (e.g., tert-butyl carbamates). Consequently, this guide treats the stable, commercially relevant isomer 1-Methyl-1H-indole-3-carboxylic acid as the primary comparator to Indole-3-carboxylic acid , as this reflects the actionable reality in drug development.

Chemical Profile & Physicochemical Properties

The fundamental difference lies in the


 functionality: I3CA possesses a free amine proton (hydrogen bond donor), whereas 1-Me-I3CA replaces this with a methyl group, altering solubility, crystal packing, and metabolic liability.
FeatureIndole-3-carboxylic acid (I3CA) 1-Methylindole-3-carboxylic acid (1-Me-I3CA)
CAS Number 771-50-632387-21-6
Molecular Formula


Molecular Weight 161.16 g/mol 175.18 g/mol
Melting Point 235–238 °C (Decomposes)197–200 °C (Decomposes)
H-Bond Donors 2 (NH, COOH)1 (COOH)
H-Bond Acceptors 1 (C=O)1 (C=O)
LogP (Predicted) ~1.6~2.1 (More Lipophilic)
pKa (Acid) ~5.26~5.30
Solubility Soluble in DMSO, MeOH; Poor in non-polar solvents.[1][2][3]Improved solubility in DCM/EtOAc due to lipophilicity.
Primary Application Auxin analog, bacterial metabolite, H-bond donor scaffold.Hydrophobic core scaffold, prevents N-glucuronidation.

Structural & Mechanistic Analysis

Hydrogen Bonding & Crystal Packing
  • I3CA: The free

    
     moiety participates in strong intermolecular hydrogen bonding, often leading to high melting points and poor solubility in aprotic organic solvents. In crystal structures, I3CA forms extensive sheets via 
    
    
    
    interactions.
  • 1-Me-I3CA: Methylation disrupts this network. The molecule relies solely on the carboxylic acid dimer for hydrogen bonding, resulting in a lower melting point and enhanced solubility in organic synthesis solvents (e.g., dichloromethane), facilitating easier handling during scale-up.

Electronic Effects & Reactivity

The indole nitrogen lone pair is part of the aromatic system.

  • I3CA: The

    
     is weakly acidic (
    
    
    
    ). Strong bases (NaH, LDA) will deprotonate
    
    
    first (forming the indole anion) before reacting at the carboxylate or C2 position. This requires protecting group strategies (e.g., Boc, Tosyl) during multi-step synthesis.
  • 1-Me-I3CA: The

    
     group is fixed. It exerts a weak inductive electron-donating effect (+I), potentially making the C2 position slightly more nucleophilic than in I3CA. Crucially, it removes the need for 
    
    
    
    -protection, streamlining synthetic routes.

Drug Development Applications

Metabolic Stability
  • I3CA: The free

    
     is a site for Phase II metabolism, specifically N-glucuronidation  or sulfation, which can lead to rapid clearance.
    
  • 1-Me-I3CA: The methyl cap blocks this metabolic soft spot, potentially improving the pharmacokinetic (PK) profile and oral bioavailability of the final drug candidate.

Scaffold Utility
  • I3CA: Used when an H-bond donor is required for target binding (e.g., interacting with a backbone carbonyl in a kinase hinge region).

  • 1-Me-I3CA: Preferred when the indole pocket in the target protein is hydrophobic or when membrane permeability needs optimization.

Key Case Study: In the development of PKC inhibitors (e.g., bisindolylmaleimides), the choice between


 and 

indoles dictates selectivity between PKC isoforms. 1-Me-I3CA derivatives often show altered selectivity profiles due to steric exclusion from restricted pockets.

Synthesis & Manufacturing Workflows

Visualization: Synthetic Pathways

IndoleSynthesis Indole Indole (Starting Material) I3CA Indole-3-carboxylic acid (I3CA) Indole->I3CA Indole->I3CA Route A MeIndole 1-Methylindole Indole->MeIndole MeI, Base MeI3CA 1-Methylindole-3-carboxylic acid (1-Me-I3CA) I3CA->MeI3CA I3CA->MeI3CA Route C MeIndole->MeI3CA MeIndole->MeI3CA Route B Reagent1 1. (COCl)2 2. H2O Reagent2 1. Vilsmeier-Haack (POCl3/DMF) 2. NaClO2 (Oxidation) Reagent3 MeI, NaH (Methylation)

Caption: Figure 1. Synthetic interconnectivity. Route A: Direct carboxylation. Route B: Formylation/Oxidation of 1-methylindole. Route C: Direct methylation of I3CA.

Experimental Protocols

Protocol A: Synthesis of 1-Methylindole-3-carboxylic acid (Route C)

Use this protocol to convert I3CA to 1-Me-I3CA with high yield.

Materials:

  • Indole-3-carboxylic acid (1.61 g, 10 mmol)

  • Potassium hydroxide (KOH) (powdered, 2.24 g, 40 mmol)

  • Acetone (50 mL)

  • Methyl Iodide (MeI) (1.25 mL, 20 mmol)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve I3CA (10 mmol) in acetone (50 mL).

  • Deprotonation: Add powdered KOH (40 mmol) to the solution. The mixture may warm slightly; stir at room temperature for 15 minutes to generate the indole dianion (carboxylate and N-anion).

  • Alkylation: Add Methyl Iodide (20 mmol) dropwise over 5 minutes. Caution: MeI is toxic and volatile; perform in a fume hood.

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Evaporate the acetone under reduced pressure.

    • Resuspend the residue in water (30 mL).

    • Acidify the aqueous solution carefully with 1M HCl to pH ~3. The product, 1-Me-I3CA, will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–95%.

    • Validation: melting point 197–200 °C; disappearance of N-H stretch in IR (~3300 cm⁻¹).

Protocol B: Direct Synthesis of I3CA (Route A)

Standard Vilsmeier-Haack approach followed by oxidation.

  • Formylation: React Indole with

    
     in DMF to yield Indole-3-carboxaldehyde.
    
  • Oxidation: Treat the aldehyde with Sodium Chlorite (

    
    ) and sulfamic acid (scavenger) in THF/Water to yield Indole-3-carboxylic acid.
    
    • Note: This route avoids the use of unstable N-carboxy intermediates.

References

  • Synthesis and Crystallization of 1-Methyl-1H-indole-3-carboxylic acid. IUCrData. (2018).[4]

  • Indole-3-carboxylic acid derivatives as antimicrobial agents. RSC Advances. (2023).

  • Decarboxylative cross-coupling of indole-3-carboxylic acids. Journal of the American Chemical Society. (2010).

  • PubChem Compound Summary: 1-Methylindole-3-carboxylic acid. National Center for Biotechnology Information. (2025).

  • pKa Values of Indoles and Carboxylic Acids. Organic Chemistry Data.

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A Comparative Guide to the UV-Vis Absorption Maxima of 1H-Indole-1-carboxylic acid, 3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the meticulous characterization of novel chemical entities is paramount. Among the vast array of heterocyclic scaffolds, the indole nucleus stands as a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. Understanding the electronic properties of substituted indoles is crucial for predicting their behavior in biological systems and for developing robust analytical methods. UV-Vis spectroscopy provides a rapid, non-destructive, and highly informative technique for probing the electronic transitions within these molecules.

This guide offers a comparative analysis of the UV-Vis absorption characteristics of 1H-Indole-1-carboxylic acid, 3-methyl- . While direct experimental data for this specific molecule is not widely published, we can confidently predict its absorption maxima by dissecting the electronic contributions of its constituent parts and comparing them to well-characterized indole derivatives. This approach, rooted in the principles of physical organic chemistry, provides a robust framework for researchers and scientists.

The Indole Chromophore: A Spectroscopic Baseline

The parent indole molecule exhibits characteristic UV absorption bands arising from π → π* transitions within the aromatic system. These are often referred to as the ¹Lₐ and ¹Lₑ bands, notations borrowed from the spectroscopy of benzene. The spectrum of indole in a non-polar solvent typically shows a strong absorption band around 270-280 nm, with a shoulder or a separate peak at a slightly longer wavelength, and a more intense band at shorter wavelengths (around 220 nm). For the purpose of this guide, we will focus on the longer wavelength bands, which are more sensitive to substitution.

Comparative Analysis of Substituted Indoles

To predict the UV-Vis absorption maxima of 1H-Indole-1-carboxylic acid, 3-methyl-, we will examine the individual and combined effects of the 3-methyl and 1-carboxylic acid substituents on the indole chromophore.

The Effect of the 3-Methyl Group: 3-Methyl-1H-indole (Skatole)

The introduction of a methyl group at the 3-position, as in 3-methylindole (skatole), generally results in a slight bathochromic (red) shift of the absorption maxima compared to indole. The methyl group is a weak electron-donating group through hyperconjugation, which slightly raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and thus absorption at a longer wavelength. In aqueous solutions, 3-methylindole displays absorption maxima around 222 nm and 280 nm.

The Effect of an N-Acyl Group: N-Acetylindole as a Proxy

A carboxylic acid group directly attached to the indole nitrogen (N-1 position) is expected to have a significant impact on the electronic structure. This group is electron-withdrawing, which delocalizes the lone pair of electrons on the nitrogen into the carbonyl group, thereby reducing their participation in the aromatic system of the indole ring. To understand this effect, we can use N-acetylindole as a close proxy. The UV-Vis spectrum of N-acetylindole shows distinct absorption maxima.[1] The electron-withdrawing nature of the N-acyl group is expected to cause a hypsochromic (blue) shift in the ¹Lₐ band and a bathochromic shift in the ¹Lₑ band.

Combined Substituent Effects: Learning from Analogs

A highly informative analog is methyl 1-methyl-1H-indole-3-carboxylate . This molecule features a methyl group at the N-1 position and a carboxylate group (as a methyl ester) at the C-3 position. While the electronic effects are at different positions compared to our target molecule, it provides insight into the interplay of an electron-donating group (N-methyl) and an electron-withdrawing group (3-methoxycarbonyl) on the indole scaffold. In methanol, this compound exhibits an absorption maximum at 297 nm.[2] This significant red shift compared to indole suggests that the combination of substituents can lead to a more extended π-conjugated system.

Predicted UV-Vis Absorption Maxima for 1H-Indole-1-carboxylic acid, 3-methyl-

Based on the analysis of related structures, we can predict the UV-Vis absorption characteristics of 1H-Indole-1-carboxylic acid, 3-methyl-:

  • The electron-withdrawing 1-carboxylic acid group will likely cause a significant shift in the absorption bands compared to indole.

  • The electron-donating 3-methyl group will contribute to a smaller, bathochromic shift.

Considering these opposing effects, it is plausible that the longest wavelength absorption maximum (λmax) for 1H-Indole-1-carboxylic acid, 3-methyl- in a polar protic solvent like methanol would be in the range of 285-295 nm . This prediction is based on the significant influence of the N-acyl group, slightly modulated by the 3-methyl substituent.

Tabulated Comparison of UV-Vis Absorption Maxima

CompoundSubstituentsSolventλmax (nm)Reference/Prediction
1H-IndoleNoneCyclohexane~275, ~285[3]
3-Methyl-1H-indole (Skatole)3-MethylWater~280
N-Acetyl-1H-indole1-AcetylNot Specified~260, ~290[1]
Methyl 1-methyl-1H-indole-3-carboxylate1-Methyl, 3-MethoxycarbonylMethanol297[2]
1H-Indole-1-carboxylic acid, 3-methyl- 1-Carboxylic acid, 3-Methyl Methanol (Predicted) ~285-295 Predicted

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically validate the predicted absorption maxima, the following detailed protocol for obtaining the UV-Vis spectrum of 1H-Indole-1-carboxylic acid, 3-methyl- is provided. This self-validating system includes steps for instrument calibration and blank correction to ensure data integrity.

I. Materials and Instrumentation
  • Analyte: 1H-Indole-1-carboxylic acid, 3-methyl- (solid)

  • Solvent: Spectroscopic grade methanol (or other solvent of choice, ensuring it is transparent in the desired wavelength range)

  • Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., PerkinElmer Lambda 35, Agilent Cary 100)

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes

  • Analytical Balance

  • Volumetric flasks and pipettes

II. Experimental Workflow Diagram

Caption: Experimental workflow for UV-Vis analysis.

III. Step-by-Step Methodology
  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Perform an instrument self-test or calibration routine as per the manufacturer's instructions.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 1H-Indole-1-carboxylic acid, 3-methyl- using an analytical balance.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of spectroscopic grade methanol and then fill the flask to the mark with the same solvent.

    • Mix thoroughly to ensure a homogenous solution. This creates a 1 mg/mL stock solution.

  • Preparation of Working Solution:

    • Pipette 0.1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with spectroscopic grade methanol.

    • This results in a working solution of 10 µg/mL. The concentration should be adjusted if the resulting absorbance is outside the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Baseline Correction:

    • Fill both quartz cuvettes with the spectroscopic grade methanol (the "blank").

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Run a baseline scan over the desired wavelength range (e.g., 200-400 nm). This will subtract any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution.

    • Fill the sample cuvette with the working solution of 1H-Indole-1-carboxylic acid, 3-methyl-.

    • Place the sample cuvette back into the sample holder.

    • Run the sample scan over the same wavelength range as the baseline.

  • Data Analysis:

    • The resulting spectrum will show the absorbance of the analyte as a function of wavelength.

    • Use the instrument's software to identify the wavelength(s) of maximum absorbance (λmax).

    • Record the λmax values and the corresponding absorbance values.

Conclusion

This guide provides a comprehensive comparison and a predictive analysis of the UV-Vis absorption maxima for 1H-Indole-1-carboxylic acid, 3-methyl-. By understanding the electronic contributions of the substituents on the indole scaffold and comparing them to known analogs, we can make a scientifically sound prediction of its spectroscopic properties. The detailed experimental protocol provided herein offers a clear and robust method for the empirical determination of these properties, which is an essential step in the characterization of any new chemical entity for research and drug development.

References

  • Copper(II)- or Cobalt(II)-Catalyzed C(sp3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2021). ACS Earth and Space Chemistry, 5(6), 1438–1446. [Link]

  • N-Acetylindole. NIST Chemistry WebBook. [Link]

  • 1H-indole-1-carboxylic acid. PubChem. [Link]

  • Furuya, T., Yagi, S., Yamazaki, S., Haraguchi, T., Mahesha, N., & Belakavadi, K. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 3(9), x181335. [Link]

Sources

A Comparative Guide to the Elemental Analysis of 1H-Indole-1-carboxylic acid, 3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Elemental Analysis

Elemental analysis is a cornerstone technique in chemical characterization, providing the fundamental percentage composition of a compound. For a novel or synthesized molecule like 1H-Indole-1-carboxylic acid, 3-methyl-, this analysis serves as a primary verification of its empirical and molecular formula. This guide will first detail the theoretical and practical aspects of elemental analysis for this specific indole derivative and then compare its utility against modern spectroscopic methods.

Section 1: Elemental Analysis of 1H-Indole-1-carboxylic acid, 3-methyl-

The initial step in the characterization of a synthesized compound is to confirm its elemental composition. This is achieved by comparing the theoretical percentages of each element, calculated from the expected molecular formula, with the experimental values obtained from an elemental analyzer.

Theoretical Elemental Composition

The molecular formula for 1H-Indole-1-carboxylic acid, 3-methyl- is C₁₀H₉NO₂.[1][2][3] Its molecular weight is 175.18 g/mol .[1][2][3] The theoretical elemental composition is calculated as follows:

  • Carbon (C): (10 * 12.011) / 175.18 * 100% = 68.56%

  • Hydrogen (H): (9 * 1.008) / 175.18 * 100% = 5.18%

  • Nitrogen (N): (1 * 14.007) / 175.18 * 100% = 7.99%

  • Oxygen (O): (2 * 15.999) / 175.18 * 100% = 18.27%

Table 1: Theoretical Elemental Composition of 1H-Indole-1-carboxylic acid, 3-methyl-

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01110120.1168.56
Hydrogen (H)1.00899.0725.18
Nitrogen (N)14.007114.0077.99
Oxygen (O)15.999231.99818.27
Total 175.18 100.00
Experimental Protocol for Elemental Analysis (CHNS/O)

The following is a generalized protocol for the determination of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) content using a modern elemental analyzer, which typically employs a combustion method. Oxygen is usually determined separately by pyrolysis.

Instrumentation: A calibrated elemental analyzer.

Protocol:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried and homogenized 1H-Indole-1-carboxylic acid, 3-methyl- sample into a tin capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) with a constant stream of helium and a pulse of pure oxygen. This process combusts the sample, converting the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂).

  • Reduction and Separation: The combustion products are then passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gases are separated by a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Calculation: The instrument's software, calibrated with a known standard, calculates the percentage of each element in the original sample.

Self-Validation: The accuracy of the elemental analysis is typically expected to be within ±0.4% of the theoretical value. For a reliable result, the sum of the experimental percentages of all elements should be between 99.5% and 100.5%.

Table 2: Representative Experimental vs. Theoretical Elemental Analysis Data

ElementTheoretical %Representative Experimental %Acceptable Deviation (±0.4%)
Carbon (C)68.5668.4168.16 - 68.96
Hydrogen (H)5.185.254.78 - 5.58
Nitrogen (N)7.997.927.59 - 8.39

Note: This is representative data for illustrative purposes. Actual experimental results may vary.

Section 2: A Comparative Analysis with Alternative Techniques

While elemental analysis confirms the elemental ratios, it provides no information about the molecular structure, functional groups, or the presence of isomeric impurities. Therefore, it is crucial to employ complementary analytical techniques.

Caption: Interplay of Analytical Techniques for Compound Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For 1H-Indole-1-carboxylic acid, 3-methyl-, ¹H NMR would confirm the presence and connectivity of the aromatic protons on the indole ring, the methyl group protons, and the carboxylic acid proton. The integration of the signals would correspond to the number of protons in each environment, directly corroborating the hydrogen count from elemental analysis. ¹³C NMR would similarly identify all ten carbon atoms in their unique chemical environments.[4]

Trustworthiness: The unique chemical shifts and coupling constants in an NMR spectrum serve as a fingerprint for a specific molecule, making it highly reliable for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1H-Indole-1-carboxylic acid, 3-methyl-, the IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-H stretches of the aromatic and methyl groups, and the N-H bend of the indole ring (if the N-H is not substituted).[5]

Trustworthiness: The presence of these characteristic peaks provides strong evidence for the proposed structure and can quickly rule out alternative structures lacking these functional groups.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the precise molecular weight of a compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, offering a direct comparison with the formula derived from elemental analysis.[6][7] The fragmentation pattern can also provide clues about the molecule's structure.

Trustworthiness: The molecular ion peak in the mass spectrum is a direct measure of the molecular weight, providing strong validation for the proposed structure.

Section 3: Synthesizing the Data: A Holistic Approach

The following table summarizes the information provided by each technique and highlights their complementary nature.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Percentage composition of elements.Confirms empirical and molecular formula; high accuracy for elemental ratios.Provides no structural information; insensitive to isomeric impurities.
NMR Spectroscopy Detailed structural information (connectivity of atoms); purity assessment.Unambiguous structure elucidation; quantitative information on components in a mixture.Requires larger sample amounts than MS; can be complex to interpret for large molecules.
FT-IR Spectroscopy Identification of functional groups.Rapid, non-destructive, and requires minimal sample preparation.Provides limited structural information; not suitable for complex mixtures.
Mass Spectrometry Precise molecular weight and molecular formula (HRMS); fragmentation pattern.Extremely sensitive (requires very small sample amounts); can be coupled with chromatographic techniques for mixture analysis.Can be destructive; fragmentation can be complex to interpret.

Conclusion

Elemental analysis remains a fundamental and indispensable tool for the initial characterization of a synthesized compound like 1H-Indole-1-carboxylic acid, 3-methyl-. It provides the foundational data to confirm the empirical and molecular formula. However, for a comprehensive and unambiguous characterization that meets the rigorous standards of drug development and scientific research, a multi-technique approach is essential. The synergistic use of elemental analysis with spectroscopic methods such as NMR, FT-IR, and Mass Spectrometry provides a self-validating system that confirms not only the elemental composition but also the precise molecular structure and purity of the compound. This integrated analytical workflow ensures the highest level of scientific integrity and confidence in the characterized molecule.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • IR: carboxylic acids. University of Calgary. Available at: [Link]

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A Comparative Guide to N-Carboxylated vs. C-Carboxylated Methylindoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, indole derivatives stand out as a "privileged scaffold" due to their prevalence in a vast array of natural products and pharmaceuticals.[1] The strategic functionalization of the indole ring is paramount for modulating biological activity and fine-tuning physicochemical properties. Among the myriad of possible modifications, the introduction of a carboxyl group, either at the nitrogen (N1) or a carbon atom (most commonly C3), represents a critical design element. This guide provides an in-depth, objective comparison of N-carboxylated and C-carboxylated methylindoles, offering experimental data, mechanistic insights, and practical protocols to inform your research and development endeavors.

The Strategic Dichotomy: N- vs. C-Carboxylation of Indoles

The decision to carboxylate an indole at the nitrogen versus a carbon atom is not merely a synthetic choice but a strategic one that profoundly impacts the molecule's stability, reactivity, and ultimately, its biological function. N-carboxylation, often in the form of a carbamate, can serve as a protecting group, a pro-drug element, or a means to modulate electronic properties.[2] In contrast, C-carboxylation introduces a carboxylic acid or ester moiety that can act as a key pharmacophore, participate in hydrogen bonding, or serve as a handle for further synthetic transformations.[2]

A groundbreaking development in indole chemistry is the ability to achieve regioselective carboxylation of the same indole substrate to yield either the N1- or C3-carboxylated product by simply tuning the reaction conditions.[1] This highlights the subtle energetic balance between the two isomers and underscores the importance of understanding their intrinsic properties.

Synthesis: A Tale of Kinetic vs. Thermodynamic Control

The selective synthesis of N- or C-carboxylated indoles often hinges on the principles of kinetic versus thermodynamic control.

N-Carboxylation (Kinetic Product): The N-H proton of indole is the most acidic proton in the molecule (pKa ≈ 21 in DMSO).[1] Deprotonation with a suitable base generates an indolyl anion, which readily reacts with an electrophilic carbon source (e.g., CO2, chloroformates) at the nitrogen atom. This reaction is typically fast and occurs at lower temperatures, yielding the N-carboxylated product as the kinetic product.[1]

C-Carboxylation (Thermodynamic Product): While N-carboxylation is kinetically favored, it is also reversible, especially at elevated temperatures.[1] At higher temperatures, the N-carboxylated intermediate can revert to the indolyl anion, which can then undergo a slower, but more thermodynamically favorable, C-carboxylation, typically at the electron-rich C3 position. The C3-carboxylated product is generally more stable due to the preservation of the aromaticity of the pyrrole ring without the electron-withdrawing group directly on the nitrogen.[1]

A unified strategy for the regiodivergent carboxylation of indoles has been developed using a benign CO2-transfer reagent, cesium triphenylacetate. This method allows for selective N1-carboxylation at lower temperatures (e.g., 40 °C) and C3-carboxylation at higher temperatures (e.g., 120 °C) from the same starting indole.[1]

Experimental Protocol: Temperature-Controlled Regiodivergent Carboxylation of Indole

This protocol is adapted from a demonstrated regiodivergent strategy.[1]

For N1-Carboxylation:

  • To a dried flask under a nitrogen atmosphere, add indole (0.2 mmol, 1.0 equiv.) and cesium triphenylacetate (0.22 mmol, 1.1 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF) (1.0 mL, 0.2 M).

  • Stir the mixture at 40 °C for 12 hours.

  • Cool the reaction to room temperature and add methyl iodide (1.6 mmol, 8.0 equiv.).

  • Stir at 40 °C for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl indole-1-carboxylate.

For C3-Carboxylation:

  • To a dried flask under a nitrogen atmosphere, add indole (0.2 mmol, 1.0 equiv.) and cesium triphenylacetate (0.44 mmol, 2.2 equiv.).

  • Add anhydrous DMF (1.0 mL, 0.2 M).

  • Stir the mixture at 120 °C for 12 hours.

  • Cool the reaction to room temperature and add methyl iodide (1.6 mmol, 8.0 equiv.).

  • Stir at 40 °C for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl indole-3-carboxylate.

Comparative Physicochemical and Spectroscopic Properties

The position of the carboxyl group significantly influences the physical and spectroscopic properties of methylindoles.

PropertyMethyl Indole-1-carboxylate (N-carboxylated)Methyl Indole-3-carboxylate (C-carboxylated)
Molecular Formula C₁₀H₉NO₂[3]C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [3]175.18 g/mol [4]
Appearance LiquidPowder[5]
Melting Point Not applicable (liquid at room temperature)149-152 °C[5]
Boiling Point >100 °CNot available
Density 1.191 g/mL at 25 °CNot available
Refractive Index n20/D 1.583Not available
Spectroscopic Analysis: A Tale of Two Isomers

¹H NMR Spectroscopy:

  • Methyl Indole-1-carboxylate: The absence of the N-H proton signal is a key diagnostic feature. The protons on the pyrrole ring (H2 and H3) are shifted downfield compared to unsubstituted indole due to the electron-withdrawing effect of the carbomethoxy group on the nitrogen.

  • Methyl Indole-3-carboxylate: A characteristic broad singlet for the N-H proton is observed at a downfield chemical shift (around 12 ppm in DMSO-d₆).[6] The H2 proton appears as a distinct singlet, while the protons on the benzene ring show characteristic coupling patterns.[6]

¹³C NMR Spectroscopy:

  • Methyl Indole-1-carboxylate: The carbonyl carbon of the ester typically appears around 151 ppm. The chemical shifts of the pyrrole ring carbons are influenced by the N-substituent.

  • Methyl Indole-3-carboxylate: The carbonyl carbon of the ester is observed further downfield, around 165 ppm in DMSO-d₆.[6] The C3 carbon is significantly shielded compared to unsubstituted indole, appearing around 107 ppm.[6]

Infrared (IR) Spectroscopy:

  • Methyl Indole-1-carboxylate: The most prominent feature is the strong C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. The N-H stretching band (around 3300-3500 cm⁻¹) is absent.

  • Methyl Indole-3-carboxylate: A broad N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester is typically found between 1680-1710 cm⁻¹, with the lower frequency compared to the N-carboxylated isomer being attributable to conjugation with the indole ring.[7]

Reactivity and Stability: A Balancing Act

Stability:

  • N-carboxylated methylindoles: These are generally less stable than their C-carboxylated counterparts, particularly at elevated temperatures where decarboxylation can occur.[1] This lability is often exploited in synthesis, where the N-carbomethoxy group can be used as a protecting group that is later removed.

  • C-carboxylated methylindoles: These compounds are thermodynamically more stable. The carboxyl group at C3 is less prone to decarboxylation under typical reaction conditions.

Reactivity in Electrophilic Substitution:

  • N-carboxylated methylindoles: The N-carbomethoxy group is electron-withdrawing, which deactivates the indole ring towards electrophilic attack. However, it can also direct incoming electrophiles to specific positions, often the C3 position. The N-substituent prevents reactions that require a free N-H group.

  • C-carboxylated methylindoles: The reactivity of the indole ring is also influenced by the electron-withdrawing nature of the C3-carbomethoxy group, which deactivates the ring towards further electrophilic substitution.[8][9] However, electrophilic attack, if it occurs, is generally directed to the C5 or C6 positions of the benzene ring.

Biological Significance and Applications

Both N- and C-carboxylated indoles are important motifs in medicinal chemistry.

  • N-carboxylated indoles: The carbamate functionality is a common feature in prodrugs, where it can be cleaved in vivo to release the active parent molecule.[2] N-carboxylated indoles are also intermediates in the synthesis of various biologically active compounds.

  • C-carboxylated indoles: Indole-3-carboxylic acid derivatives are found in numerous pharmacologically active molecules, including anti-inflammatory, anti-cancer, and anti-viral agents.[1][10] The carboxyl group can act as a crucial binding element to target proteins.

Conclusion

The choice between N- and C-carboxylation of a methylindole scaffold is a critical decision with far-reaching implications for a molecule's properties and potential applications. N-carboxylation offers a kinetically favored, reversible modification that is useful for protecting group strategies and prodrug design. In contrast, C-carboxylation leads to a more stable and often biologically active core structure. The development of regiodivergent synthetic methods provides chemists with unprecedented control over this crucial structural dichotomy, enabling the tailored synthesis of indole derivatives for specific applications in drug discovery and materials science. A thorough understanding of the comparative properties and reactivity of these two classes of compounds, as outlined in this guide, is essential for any researcher working in this exciting field.

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  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers. [Link]

  • Electrophilic substitution reactions. Slideshare. [Link]

  • 1 - Working with Hazardous Chemicals. lambda.aws.com. [Link]

Visualizations

Regiodivergent Carboxylation of Indole

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_products Products Indole Indole Reagents Cs Triphenylacetate, DMF, MeI LowTemp 40 °C Reagents->LowTemp Low Temperature HighTemp 120 °C Reagents->HighTemp High Temperature N_Carboxylated Methyl Indole-1-carboxylate (Kinetic Product) LowTemp->N_Carboxylated C_Carboxylated Methyl Indole-3-carboxylate (Thermodynamic Product) HighTemp->C_Carboxylated

Caption: Temperature-controlled regiodivergent synthesis of N- vs. C-carboxylated indoles.

Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization Start Indole + Reagents Reaction Reaction at Specified Temperature Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR ¹H and ¹³C NMR Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Sources

Safety Operating Guide

1H-Indole-1-carboxylic acid, 3-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal procedures for 1H-Indole-1-carboxylic acid, 3-methyl- and its related derivatives.

Critical Technical Note: The specific nomenclature "1H-Indole-1-carboxylic acid, 3-methyl-" refers to a carbamic acid derivative where the carboxyl group is attached to the nitrogen (N1) of the 3-methylindole (Skatole) core. Free


-indole carboxylic acids are chemically unstable  and prone to spontaneous decarboxylation, releasing 3-methylindole (Skatole) . Skatole possesses an intense, overwhelming fecal odor even at ppb concentrations.

Therefore, this disposal protocol prioritizes ODOR CONTAINMENT alongside standard chemical safety.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, verify the state of the material. If the material is an ester (e.g., methyl 1H-indole-1-carboxylate), it is stable. If it is the free acid or a salt, treat it as a potential source of Skatole.

Property Data / Characteristic
Chemical Name 1H-Indole-1-carboxylic acid, 3-methyl- (or Skatole-1-carboxylic acid)
Core Hazard Severe Odor Hazard (Degradation product: Skatole, CAS 83-34-1)
Toxicity Profile Skin/Eye Irritant (Category 2); Specific Target Organ Toxicity (Respiratory).[1][2]
Environmental Toxic to aquatic life with long-lasting effects (H411).[2]
Stability Unstable (Free Acid): Decarboxylates to release

and Skatole. Stable (Ester): Combustible solid.
RCRA Status Not explicitly P- or U-listed, but must be characterized for toxicity/reactivity. Treat as Hazardous Waste .

Part 2: Pre-Disposal Stabilization & Odor Control

Objective: Prevent the release of Skatole vapors during storage and transport.[2] Standard lab trash disposal is strictly prohibited due to the risk of facility-wide odor contamination.

Step 1: Chemical Stabilization (If applicable)
  • Solids: Do not dissolve in acidic media, as acid catalysis accelerates decarboxylation. Keep dry.[2][3][]

  • Solutions: If the material is in solution, ensure the pH is neutral or slightly basic (pH 7–9) to stabilize the carbamate linkage.

Step 2: Primary Containment (The "Double-Bag" Rule)
  • Place the primary container (vial/flask) into a heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Add activated carbon or a dedicated odor scavenger (e.g., specialized spill absorbents) into the bag before sealing. This captures any fugitive Skatole vapors.

  • Heat-seal or tape the bag shut. Do not rely on simple zip-locks.

Step 3: Secondary Containment
  • Place the sealed bag into a secondary rigid container (e.g., a wide-mouth HDPE jar).

  • Label the outer container clearly:

    • "Contains Indole Derivatives - SEVERE ODOR HAZARD"

    • "Flammable Solid / Organic Hazard"

Part 3: Disposal Workflow (Decision Tree)

Follow this logic flow to determine the correct waste stream.

DisposalWorkflow Start Start: Material Identification StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Solution OdorCheck Is Odor Detectable? Solid->OdorCheck Segregate Segregate: Non-Halogenated Organic Waste Liquid->Segregate Stabilize Add Activated Carbon & Double Bag OdorCheck->Stabilize Yes (Skatole smell) OdorCheck->Segregate No Stabilize->Segregate Container Containerize: HDPE Drum or Safety Can Segregate->Container Labeling Labeling: 'Organic Waste - Indole Derivative' + 'Odor Hazard' Container->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision matrix for the disposal of 3-methylindole-1-carboxylic acid, emphasizing odor mitigation steps.

Part 4: Detailed Operational Procedures

Scenario A: Solid Waste Disposal
  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or strong acids.

  • Packaging: Use the containment method described in Part 2.

  • Tagging: Attach a hazardous waste tag. List components as:

    • 1H-Indole-1-carboxylic acid, 3-methyl- (95%+)[]

    • Activated Carbon (if added)

  • Destruction: The only acceptable destruction method is High-Temperature Incineration at a licensed facility. This ensures complete thermal oxidation of the indole ring and prevents environmental leaching.

Scenario B: Liquid/Solution Disposal
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" waste stream (unless dissolved in DCM/Chloroform, then use "Halogenated").

  • Quenching (Optional): If the material is suspected to be reactive, it can be treated with a dilute NaOH solution to hydrolyze the carbamic acid to Skatole (controlled release), followed by extraction into an organic phase for incineration. Note: This generates extreme odors and should only be done in a fume hood if absolutely necessary for neutralization. Direct incineration is preferred.

  • Waste Stream: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Cap Hygiene: Ensure the waste container cap is tightly sealed immediately after addition to prevent lab contamination.

Part 5: Emergency Procedures (Spill Management)

Accidental Release Protocol:

  • Evacuate & Ventilate: If the odor is strong, evacuate the immediate area. Increase fume hood ventilation.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 respirator.

  • Containment: Cover the spill with spill pillows or vermiculite .

  • Odor Control: Immediately cover the absorbed spill with a layer of activated charcoal or baking soda.

  • Cleanup: Scoop material into a bag, seal, double-bag, and place in the hazardous waste stream. Clean the surface with an ethanol/water mixture, followed by a bleach solution (10%) to oxidize any residual indole traces (Note: Bleach + Ammonia/Amines can be hazardous; ensure the indole is removed first).

References

  • National Institute of Standards and Technology (NIST). 3-Methylindole (Skatole) - Gas Phase Ion Energetics & Properties. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • PubChem. 1-Methylindole-3-carboxylic acid (Isomer Reference). National Library of Medicine. CID 854040.[6] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6: Management of Waste. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet: 3-Methylindole.[3] Revision Date 24-Dec-2021. (Used for hazard extrapolation of the degradation product).

Sources

A Researcher's Guide to the Safe Handling of 1H-Indole-1-carboxylic acid, 3-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards of 1H-Indole-1-carboxylic acid, 3-methyl- is the first step in ensuring safe handling. Based on data from analogous compounds such as 3-Methylindole (Skatole), Indole-3-carboxylic acid, and various methylated indole derivatives, we can anticipate the following primary hazards:

  • Skin and Eye Irritation: A consistent finding across numerous indole compounds is their potential to cause skin and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][4][6]

  • Pneumotoxicity: The closely related compound 3-Methylindole is a known pneumotoxin, causing acute pulmonary edema and emphysema in mammals through metabolic activation in the lungs.[7][8][9] This underscores the critical need for respiratory protection and handling in well-ventilated areas.

  • Toxicity on Contact and Ingestion: Some indole derivatives are classified as toxic upon skin contact and harmful if swallowed.[10]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling 1H-Indole-1-carboxylic acid, 3-methyl-. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or neoprene glovesFully buttoned lab coatN95 respirator if not in a fume hood
Conducting reactions Chemical safety goggles and face shieldNitrile or neoprene glovesFlame-retardant lab coatWork within a certified chemical fume hood
Handling large quantities (>10g) Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Cleaning spills Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coverallsHalf-face respirator with appropriate cartridges

Expert Insight: The choice of glove material is critical. While disposable nitrile gloves offer good protection for incidental contact, for prolonged handling or in the event of a spill, more robust options should be considered. Always inspect gloves for any signs of degradation or perforation before use.[11]

Below is a workflow for selecting the appropriate PPE for handling 1H-Indole-1-carboxylic acid, 3-methyl-.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Assess Task Assess Task (e.g., weighing, reaction, cleanup) Eye_Face Eye/Face Protection (Goggles/Face Shield) Assess Task->Eye_Face Always Required Hand Hand Protection (Nitrile/Neoprene Gloves) Assess Task->Hand Always Required Body Body Protection (Lab Coat/Apron) Assess Task->Body Always Required Respiratory Respiratory Protection (Fume Hood/Respirator) Assess Task->Respiratory If dust/aerosol is possible or not in fume hood Proceed Proceed with Task Safely Eye_Face->Proceed Hand->Proceed Body->Proceed Respiratory->Proceed

Caption: PPE Selection Workflow for 1H-Indole-1-carboxylic acid, 3-methyl-.

Operational Plan: From Handling to Disposal

A meticulous operational plan ensures safety at every stage of the experimental workflow.

3.1. Engineering Controls

  • Ventilation: Always handle 1H-Indole-1-carboxylic acid, 3-methyl- in a well-ventilated area.[1][12] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]

3.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing: If possible, weigh the compound directly within a fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[10] Contaminated lab coats should be professionally laundered and not taken home.[1]

3.3. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Spill_Response_Plan Spill_Occurs Spill Occurs Evacuate Evacuate Immediate Area & Alert Colleagues Spill_Occurs->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess Small_Spill Small Spill (<5g, contained) Assess->Small_Spill Minor Large_Spill Large Spill (>5g, uncontained) Assess->Large_Spill Major Cleanup Cleanup with Appropriate PPE & Spill Kit Small_Spill->Cleanup Contact_EHS Contact Emergency Personnel/EHS Large_Spill->Contact_EHS Dispose Dispose of Waste in Labeled Container Cleanup->Dispose

Caption: Spill Response Decision Tree.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[1][13] Do not use water to clean up a dry spill as this may create an inhalation hazard.

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.[10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

3.4. Disposal Plan

All waste containing 1H-Indole-1-carboxylic acid, 3-methyl-, whether solid or in solution, must be disposed of as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste.[1]

  • Labeling: The label should include the full chemical name, concentration, and any associated hazards.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal and consult with your Environmental Health and Safety (EHS) department for any questions.

By adhering to these protocols, researchers can confidently and safely work with 1H-Indole-1-carboxylic acid, 3-methyl-, fostering a culture of safety and scientific excellence.

References

  • Nichols, W. K., Mehta, R., Skordos, K., Macé, K., Pfeifer, A. M. A., Carr, B. A., Minko, T., Burchiel, S. W., & Yost, G. S. (2003). 3-methylindole-induced toxicity to human bronchial epithelial cell lines. Toxicological Sciences, 71(2), 229–237. [Link]

  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.). Retrieved from [Link]

  • 3-Methylindole-Induced Toxicity to Human Bronchial Epithelial Cell Lines. (2025, August 10). ResearchGate. Retrieved from [Link]

  • The metabolic basis of 3-methylindole-induced pneumotoxicity. (n.d.). PubMed. Retrieved from [Link]

  • Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole | Chemical Research in Toxicology - ACS Publications. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Kovacs' Indole Reagent - ChemScience. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, December 21). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Kovac's Indole Reagent, Safety Data Sheet, English - Neogen. (2024, May 17). Retrieved from [Link]

  • Methyl 1-methyl-1H-indole-3-carboxylate | C11H11NO2 | CID 842006 - PubChem. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

  • Safety Data Sheet: Indole-3-propionic acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.). Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.